molecular formula C14H12O B1312439 2-Acetylbiphenyl CAS No. 29932-58-9

2-Acetylbiphenyl

Cat. No.: B1312439
CAS No.: 29932-58-9
M. Wt: 196.24 g/mol
InChI Key: XZWYAMYRMMMHKM-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-Acetylbiphenyl is a useful research compound. Its molecular formula is C14H12O and its molecular weight is 196.24 g/mol. The purity is usually 95%.
BenchChem offers high-quality 2-Acetylbiphenyl suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 2-Acetylbiphenyl including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

1-(2-phenylphenyl)ethanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H12O/c1-11(15)13-9-5-6-10-14(13)12-7-3-2-4-8-12/h2-10H,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XZWYAMYRMMMHKM-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)C1=CC=CC=C1C2=CC=CC=C2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H12O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90184040
Record name 1-(1,1'-Biphenyl)ylethan-1-one
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Molecular Weight

196.24 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

2142-66-7, 29932-58-9
Record name 1-[1,1′-Biphenyl]-2-ylethanone
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Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 1-(1,1'-Biphenyl)ylethan-1-one
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Record name 1-(1,1'-Biphenyl)ylethan-1-one
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Record name 1-[1,1'-biphenyl]ylethan-1-one
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Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.
Record name 1-{[1,1'-biphenyl]-2-yl}ethan-1-one
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Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Foundational & Exploratory

An In-depth Technical Guide to 2-Acetylbiphenyl: Structure, Properties, and Applications

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

2-Acetylbiphenyl stands as a pivotal molecular scaffold in the realms of synthetic organic chemistry and medicinal chemistry. Its unique structural architecture, featuring a biphenyl core with an acetyl substituent, provides a versatile platform for the construction of more complex molecular entities. This guide offers a comprehensive exploration of 2-acetylbiphenyl, detailing its chemical structure, physicochemical properties, and established synthetic methodologies. Furthermore, it delves into the compound's spectroscopic signature, reactivity, and significant applications, particularly its role as a key intermediate in the development of novel therapeutic agents. This document is intended to serve as an essential resource for researchers, scientists, and professionals engaged in drug discovery and material science, providing both foundational knowledge and practical insights.

Introduction: The Significance of the Biphenyl Moiety

The biphenyl structure is a recurring motif in a multitude of biologically active compounds and functional materials.[1] Its presence often imparts favorable properties such as thermal and metabolic stability, and the ability to engage in specific binding interactions within biological targets. The introduction of an acetyl group at the 2-position of the biphenyl system, as in 2-acetylbiphenyl, creates a key reactive handle that allows for a wide array of chemical transformations. This makes 2-acetylbiphenyl a valuable building block for creating libraries of diverse compounds for screening in drug discovery programs and for the synthesis of targeted molecules with predefined properties. Its derivatives have been investigated for a range of therapeutic applications, including as inhibitors of enzymes like acetylcholinesterase and butyrylcholinesterase, which are relevant in the context of Alzheimer's disease.[1]

Chemical Structure and Physicochemical Properties

2-Acetylbiphenyl, also known as 2'-phenylacetophenone, possesses the chemical formula C14H12O.[2] The molecule consists of two phenyl rings linked by a single bond, with an acetyl group (–COCH3) attached to the second carbon atom of one of the rings. This ortho-substitution pattern influences the molecule's conformation and reactivity.

The key physicochemical properties of 2-acetylbiphenyl are summarized in the table below:

PropertyValueReference
IUPAC Name 1-(2-phenylphenyl)ethanone[3]
CAS Number 2142-66-7[3]
Molecular Formula C14H12O[2]
Molecular Weight 196.25 g/mol [2]
Melting Point 56 °C[2]
Boiling Point 325-327 °C[4]
Appearance Off-white to white solid[5]
Solubility Moderately soluble in organic solvents like ethanol and ether; limited solubility in water.[6]

Synthesis of 2-Acetylbiphenyl: A Methodological Overview

The synthesis of 2-acetylbiphenyl can be achieved through several established organic chemistry reactions. The choice of method often depends on the availability of starting materials, desired scale, and required purity.

Friedel-Crafts Acylation

A common and direct method for synthesizing acetylbiphenyls is the Friedel-Crafts acylation of biphenyl. In this electrophilic aromatic substitution reaction, biphenyl is treated with acetyl chloride in the presence of a Lewis acid catalyst, such as aluminum chloride. While this method can yield a mixture of isomers (2-, 3-, and 4-acetylbiphenyl), reaction conditions can be optimized to favor the formation of a particular isomer. For a targeted synthesis of 2-acetylbiphenyl, alternative strategies are often preferred.

A representative procedure for a related Friedel-Crafts acylation is the synthesis of 4-acetyl-2'-fluoro-4'-bromobiphenyl, where 4-bromo-2-fluoro-biphenyl is acylated with acetyl chloride using aluminum chloride.[7]

Suzuki Cross-Coupling Reaction

The Suzuki cross-coupling reaction offers a highly versatile and efficient route to 2-acetylbiphenyl. This palladium-catalyzed reaction involves the coupling of an aryl boronic acid with an aryl halide. For the synthesis of 2-acetylbiphenyl, this would typically involve the reaction of 2-acetylphenylboronic acid with bromobenzene or phenylboronic acid with 2-bromoacetophenone, in the presence of a palladium catalyst and a base. The Suzuki coupling is renowned for its high functional group tolerance and excellent yields.

The following diagram illustrates the general workflow for a Suzuki cross-coupling reaction.

Suzuki_Coupling cluster_reactants Reactants cluster_conditions Reaction Conditions ArylHalide Aryl Halide (e.g., 2-Bromoacetophenone) Product 2-Acetylbiphenyl ArylHalide->Product Coupling ArylBoronic Aryl Boronic Acid (e.g., Phenylboronic Acid) ArylBoronic->Product Catalyst Pd Catalyst (e.g., Pd(PPh3)4) Catalyst->Product Base Base (e.g., Na2CO3) Base->Product

Caption: Generalized workflow of a Suzuki cross-coupling reaction for the synthesis of 2-Acetylbiphenyl.

Experimental Protocol: Suzuki Cross-Coupling Synthesis of 4-Acetylbiphenyl

Materials:

  • 4-Bromoacetophenone

  • Phenylboronic acid[4]

  • Palladium(II) acetate

  • Triphenylphosphine

  • Potassium carbonate

  • Toluene

  • Water

  • Ethyl acetate

  • Brine

Procedure:

  • In a round-bottom flask, combine 4-bromoacetophenone (1.0 eq), phenylboronic acid (1.2 eq), palladium(II) acetate (0.02 eq), triphenylphosphine (0.08 eq), and potassium carbonate (2.0 eq).

  • Add a 3:1 mixture of toluene and water to the flask.

  • Heat the reaction mixture to reflux (approximately 90-100 °C) and stir vigorously for 12-24 hours, monitoring the reaction progress by thin-layer chromatography (TLC).

  • After the reaction is complete, cool the mixture to room temperature and dilute with ethyl acetate.

  • Wash the organic layer sequentially with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel using a suitable eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford the pure product.

Spectroscopic Characterization

The structural elucidation of 2-acetylbiphenyl relies on a combination of spectroscopic techniques, primarily Nuclear Magnetic Resonance (NMR) spectroscopy, Infrared (IR) spectroscopy, and Mass Spectrometry (MS).

¹H NMR Spectroscopy

The proton NMR spectrum of an acetylbiphenyl provides characteristic signals that confirm its structure. For 4-acetylbiphenyl, a sharp singlet corresponding to the methyl protons of the acetyl group is typically observed around 2.58 ppm.[9] The aromatic protons will appear as a complex multiplet in the range of 7.3 to 8.0 ppm. The specific splitting patterns in the aromatic region can help to confirm the substitution pattern of the biphenyl core.

¹³C NMR Spectroscopy

The carbon NMR spectrum will show a signal for the carbonyl carbon of the acetyl group in the downfield region, typically around 198 ppm for 4-acetylbiphenyl.[8] The methyl carbon of the acetyl group will appear at approximately 27 ppm.[8] The remaining signals in the aromatic region correspond to the twelve carbons of the biphenyl scaffold.

Infrared (IR) Spectroscopy

The IR spectrum of an acetylbiphenyl will be dominated by a strong absorption band corresponding to the C=O stretching vibration of the ketone functional group, typically appearing in the range of 1670-1685 cm⁻¹.[8] Additional bands corresponding to C-H stretching of the aromatic rings and the methyl group, as well as C=C stretching of the aromatic rings, will also be present.

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of the molecule. For an acetylbiphenyl, the molecular ion peak (M+) would be observed at m/z 196.[10] A prominent fragment ion is often observed at m/z 181, corresponding to the loss of a methyl group ([M-CH₃]⁺).[10] Another significant fragment may appear at m/z 152.[10]

Chemical Reactivity and Mechanistic Pathways

The acetyl group in 2-acetylbiphenyl is the primary site of reactivity, allowing for a variety of chemical transformations.

Reduction of the Carbonyl Group

The ketone can be reduced to a secondary alcohol using reducing agents such as sodium borohydride or lithium aluminum hydride. Further reduction can lead to the corresponding ethyl-substituted biphenyl.

Reactions at the α-Carbon

The α-protons of the acetyl group are acidic and can be removed by a base to form an enolate. This enolate can then participate in a range of reactions, including aldol condensations, alkylations, and halogenations.

Electrophilic Aromatic Substitution

The biphenyl ring system can undergo further electrophilic aromatic substitution reactions, such as nitration, halogenation, and sulfonation. The position of the new substituent will be directed by the existing acetyl group and the second phenyl ring.

The following diagram illustrates a general reaction pathway involving the enolate of 2-acetylbiphenyl.

Enolate_Reaction Start 2-Acetylbiphenyl Enolate Enolate Intermediate Start->Enolate - H⁺ Base Base (e.g., LDA) Base->Enolate Product α-Substituted Product Enolate->Product + Electrophile Electrophile Electrophile (e.g., Alkyl Halide) Electrophile->Product

Caption: Reaction pathway for the α-substitution of 2-Acetylbiphenyl via an enolate intermediate.

Applications in Research and Development

2-Acetylbiphenyl and its derivatives are of significant interest in several areas of research and development, most notably in medicinal chemistry.

Intermediate in Pharmaceutical Synthesis

Biphenyl-containing compounds have been investigated for a wide range of biological activities, including anticancer, antiviral, and as inhibitors of various enzymes.[11][12] 2-Acetylbiphenyl serves as a key starting material for the synthesis of more complex molecules with potential therapeutic applications. For example, derivatives of biphenyl have been explored as neurokinin 1 (NK1) receptor antagonists, which have potential applications in treating depression and other central nervous system disorders.[13]

Building Block for Ligand Synthesis

The biphenyl scaffold is a common feature in ligands for various receptors and enzymes. The ability to functionalize 2-acetylbiphenyl allows for the synthesis of novel ligands with tailored binding properties.

Safety and Handling

As with any chemical, 2-acetylbiphenyl should be handled with appropriate safety precautions in a laboratory setting.

  • General Handling : Avoid contact with skin and eyes.[14] Do not ingest or inhale.[14] Use in a well-ventilated area or with appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat.[15][16]

  • Storage : Store in a cool, dry, and well-ventilated place in a tightly sealed container.[16]

  • Hazards : May cause skin, eye, and respiratory tract irritation.[14] The toxicological properties have not been fully investigated.[14]

  • Fire Safety : In case of fire, use appropriate extinguishing media. Thermal decomposition can release irritating gases and vapors.[17]

For detailed safety information, always refer to the Safety Data Sheet (SDS) provided by the supplier.[14][15][16][17]

Conclusion

2-Acetylbiphenyl is a compound of considerable utility in synthetic and medicinal chemistry. Its straightforward synthesis, well-defined spectroscopic properties, and versatile reactivity make it an invaluable tool for researchers. As the demand for novel therapeutic agents and functional materials continues to grow, the importance of key building blocks like 2-acetylbiphenyl is set to increase. This guide has provided a comprehensive overview of its fundamental characteristics and applications, with the aim of supporting and inspiring further research and development in this exciting area of chemistry.

References

  • Journal of the Chemical Society C: Organic. (n.d.). Biphenylenes. Part XXVII. Synthesis of compounds derived from 2-acetylbiphenylene. RSC Publishing.
  • Stenutz, R. (n.d.). 2-acetylbiphenyl.
  • Fisher Scientific. (2025). SAFETY DATA SHEET.
  • Durham Tech. (2018). SAFETY DATA SHEET.
  • CymitQuimica. (n.d.). CAS 92-91-1: 4-Acetylbiphenyl.
  • Hoffman Fine Chemicals. (n.d.). CAS 251320-84-0 | 2-Methoxy-2'-acetylbiphenyl.
  • Echemi. (n.d.). 2'-Acetylbiphenyl-3-carboxylic acid | 870245-77-5.
  • Thermo Fisher Scientific. (2025). SAFETY DATA SHEET.
  • NIST. (n.d.). Ethanone, 1-[1,1'-biphenyl]-4-yl-. NIST WebBook.
  • CymitQuimica. (n.d.). CAS 10043-67-1: Potassium alum.
  • ResearchGate. (n.d.). 1H NMR spectral data for 2a and 2b.
  • Benchchem. (2025). An In-depth Technical Guide to 2-Acetylphenyl 2-chlorobenzoate.
  • Organic Syntheses. (n.d.). methyl 2-(2-acetylphenyl)acetate.
  • LookChem. (n.d.). 4-Acetylbiphenyl 92-91-1.
  • ChemicalBook. (n.d.). 4-Acetylbiphenyl(92-91-1) 1H NMR spectrum.
  • PrepChem.com. (n.d.). Synthesis of 4-acetyl-2'-fluoro-4'-bromobiphenyl.
  • PubChem. (n.d.). 1-((1,1'-Biphenyl)-2-yl)ethan-1-one.
  • Cole-Parmer. (2004). Material Safety Data Sheet - 4-Acetylbiphenyl, 97%.
  • PubChem. (n.d.). 4-Acetylbiphenyl.
  • Benchchem. (2025). Application Notes and Protocols for ¹H NMR Analysis of 2',4'-Difluoro(1,1'-biphenyl)-4-yl acetate.
  • Chegg.com. (2021). Solved Compare the proton NMR spectra between the starting.
  • ChemicalBook. (n.d.). 4-Acetylbiphenyl(92-91-1) IR Spectrum.
  • The Royal Society of Chemistry. (2015). Chitosan-Proline supported palladium (II) a green nanocatalyst for Suzuki cross-coupling reaction in water.
  • OEHHA - CA.gov. (2008). Notice of Intent to List Chemical: Molinate (CAS NO. 2212-67-1).
  • Benchchem. (2025). Application Notes and Protocols for the Mass Spectrometry Analysis of 2-acetylphenyl 2-chlorobenzoate.
  • MDPI. (2017). Design, Synthesis, and Biological Evaluation of a New Series of Biphenyl/Bibenzyl Derivatives Functioning as Dual Inhibitors of Acetylcholinesterase and Butyrylcholinesterase.
  • OSTI. (2013). Physical Properties of Chemicals in PAC Revision 27 Listing.
  • Scientific Archives. (n.d.). Anticancer and Antiviral Activity of the Pyridine-Biphenyl Glycoside System.
  • PubMed. (n.d.). Biphenylsulfonamides as effective MMP-2 inhibitors with promising antileukemic efficacy.
  • Cayman Chemical. (n.d.). Search Results.
  • SpectraBase. (n.d.). 4-Acetylbiphenyl - Optional[MS (GC)] - Spectrum.
  • PubMed. (2011). Discovery and biological characterization of (2R,4S)-1'-acetyl-N-{(1R)-1-[3,5-bis(trifluoromethyl)phenyl]ethyl}-2-(4-fluoro-2-methylphenyl)-N-methyl-4,4'-bipiperidine-1-carboxamide as a new potent and selective neurokinin 1 (NK1) receptor antagonist clinical candidate.
  • US EPA. (n.d.). Substance Registry Services.

Sources

Strategic Synthesis of 2'-Phenylacetophenone: A Preliminary Technical Guide

Author: BenchChem Technical Support Team. Date: February 2026

Part 1: Executive Summary & Nomenclature Disambiguation[1]

The Target Molecule

This guide addresses the synthesis of 2'-phenylacetophenone (CAS: 2142-66-7), formally known as 1-([1,1'-biphenyl]-2-yl)ethan-1-one or 2-acetylbiphenyl .[1]

Crucial Disambiguation: Before commencing experimental work, it is vital to distinguish this target from its isomer, 2-phenylacetophenone (Deoxybenzoin, CAS: 451-40-1).[1]

  • Target (2'-isomer): A biaryl system with an acetyl group at the ortho position.[1] Significant steric strain.

  • Deoxybenzoin (2-isomer): An

    
    -substituted ketone (Ph-CH₂-CO-Ph).[1] No steric strain.
    

This guide focuses exclusively on the biaryl target , a critical scaffold for polycyclic aromatic hydrocarbon (PAH) synthesis and atropisomeric ligands.

Strategic Overview

The synthesis of 2'-phenylacetophenone presents a classic "ortho-effect" challenge.[1] The proximity of the acetyl group to the biaryl axis creates significant steric hindrance, inhibiting standard cross-coupling rates.

  • Recommended Route: Suzuki-Miyaura Cross-Coupling using sterically demanding phosphine ligands.[1]

  • Alternative Route: Grignard Addition (via 2-bromobiphenyl).[1]

  • Route to Avoid: Friedel-Crafts Acylation (due to poor regioselectivity favoring the para isomer).[1]

Part 2: Retrosynthetic Analysis & Pathway Logic

The following diagram outlines the logical disconnections. The Suzuki route is preferred for its modularity and tolerance of functional groups, whereas the Grignard route offers a metal-free coupling alternative (excluding Mg) but requires strict anhydrous conditions.

Retrosynthesis Target TARGET 2'-Phenylacetophenone (Sterically Hindered) Disconnect_A Route A: Suzuki Coupling (Preferred) Target->Disconnect_A C-C Bond Break Disconnect_B Route B: Grignard (Alternative) Target->Disconnect_B C-C Bond Break SM_A1 1-(2-bromophenyl)ethanone (2'-Bromoacetophenone) Disconnect_A->SM_A1 SM_A2 Phenylboronic Acid Disconnect_A->SM_A2 SM_B1 2-Bromobiphenyl Disconnect_B->SM_B1 SM_B2 Acetic Anhydride Disconnect_B->SM_B2

Figure 1: Retrosynthetic analysis showing the two primary viable pathways.[1] Route A is favored for high-throughput screening compatibility.[1]

Part 3: Primary Protocol – Suzuki-Miyaura Coupling[1]

The Steric Challenge

Standard Pd(PPh₃)₄ catalysts often fail or react sluggishly with ortho-substituted acetophenones because the acetyl group blocks the oxidative addition or transmetalation steps. To overcome this, we utilize SPhos or Pd(dppf)Cl₂ , which are known to facilitate coupling in sterically congested systems.

Experimental Protocol (Bench Scale)

Reagents:

  • 1-(2-bromophenyl)ethanone (1.0 equiv, 5.0 mmol)[1]

  • Phenylboronic acid (1.2 equiv, 6.0 mmol)

  • Catalyst: Pd(dppf)Cl₂[1]·CH₂Cl₂ (3 mol%) OR Pd(OAc)₂ (2 mol%) + SPhos (4 mol%)[1]

  • Base: K₂CO₃ (2.0 equiv, 10.0 mmol) or K₃PO₄ (3.0 equiv)[1]

  • Solvent: Toluene/Ethanol/Water (4:1:1 ratio) or 1,4-Dioxane/Water (4:1)[1]

Step-by-Step Methodology:

  • Inert Atmosphere Setup: Flame-dry a 50 mL Schlenk flask or 3-neck round bottom flask. Cool under a stream of Argon or Nitrogen.

  • Reagent Charging: Add 1-(2-bromophenyl)ethanone (0.995 g), Phenylboronic acid (0.732 g), and the base (K₂CO₃, 1.38 g).

  • Solvent Degassing: In a separate vessel, sparge the solvent mixture (Toluene/EtOH/H₂O) with argon for 15 minutes to remove dissolved oxygen (critical to prevent homocoupling of boronic acid).

  • Catalyst Addition: Add the Palladium catalyst to the reaction vessel. Immediately add the degassed solvent via syringe.

  • Reaction: Heat the mixture to 90°C with vigorous stirring. Monitor via TLC (Hexane/EtOAc 9:1) or HPLC.[1][2][3]

    • Note: Reaction typically completes in 4–12 hours. If using SPhos, completion may be faster (<2 hours).

  • Workup: Cool to room temperature. Dilute with Ethyl Acetate (30 mL) and wash with water (2 x 15 mL) followed by brine. Dry organic layer over MgSO₄.

  • Purification: Concentrate in vacuo. Purify via flash column chromatography (Silica Gel 60).

    • Eluent: Gradient Hexane -> 5% EtOAc in Hexane.[1]

    • Target Rf: ~0.4 (in 9:1 Hexane/EtOAc).[1]

Troubleshooting Table
IssueProbable CauseCorrective Action
Low Yield (<40%) Catalyst decomposition (Black Pd⁰ ppt)Ensure stricter O₂ exclusion; Switch to Pd(dppf)Cl₂ which is more robust.
Homocoupling (Biphenyl) Excess OxygenDegas solvents longer; Add boronic acid slowly.[1]
Starting Material Remains Steric hindranceSwitch ligand to SPhos or XPhos ; Increase temp to 110°C (use sealed tube).

Part 4: Alternative Route – Grignard Addition

If Palladium contamination is a concern (e.g., strict metal limits in later stages), the Grignard route via 2-bromobiphenyl is a robust alternative, though it requires handling organometallics.

Mechanism:

  • Formation of biphenyl-2-ylmagnesium bromide.[1]

  • Nucleophilic attack on acetic anhydride (at -78°C to prevent double addition).

Protocol Summary:

  • Generate Grignard from 2-bromobiphenyl (1.0 equiv) and Mg turnings in dry THF.

  • Cool to -78°C .

  • Add Acetic Anhydride (2.0 equiv) dropwise. Crucial: Excess anhydride prevents the formation of the tertiary alcohol.

  • Warm to RT and quench with NH₄Cl.

Part 5: Comparative Analysis & Data

The following table summarizes expected outcomes based on preliminary literature screening and kinetic stability.

ParameterMethod A: Suzuki (Recommended)Method B: GrignardMethod C: Friedel-Crafts
Precursor 2'-Bromoacetophenone2-BromobiphenylBiphenyl
Reagents PhB(OH)₂, Pd cat.[1]Mg, Ac₂OAcCl, AlCl₃
Key Challenge Steric hindranceMoisture sensitivityRegioselectivity
Major Byproduct Biphenyl (homocoupling)Tertiary Alcohol4-Acetylbiphenyl (Para)
Est.[1] Yield 85–95%60–75%<10% (Ortho isomer)
Scalability HighModerateHigh (but wrong isomer)
Why Friedel-Crafts Fails

As noted in historical literature (see References), Friedel-Crafts acetylation of biphenyl is highly para-selective.[1] The steric bulk of the phenyl ring directs the incoming acylium ion to the 4-position. Obtaining the 2-position requires blocking groups or highly specific zeolites, making it inefficient for preliminary studies.

Part 6: Mechanistic Visualization (Suzuki Cycle)

The catalytic cycle below highlights the critical "Transmetalation" step where steric bulk has the highest impact.

SuzukiCycle Pd0 Pd(0)L2 Active Catalyst OxAdd Oxidative Addition (Ar-Pd-Br) Pd0->OxAdd + 2'-Bromoacetophenone BaseStep Base Activation (Ar-Pd-OH) OxAdd->BaseStep + OH- / CO3-- TransMet Transmetalation (Steric Bottleneck) BaseStep->TransMet + PhB(OH)2 RedElim Reductive Elimination Product Release TransMet->RedElim Biaryl Complex RedElim->Pd0 - 2'-Phenylacetophenone

Figure 2: The Suzuki-Miyaura catalytic cycle.[1] The Transmetalation step (Red) is the rate-determining step for sterically hindered ortho-biaryls.[1]

Part 7: References

  • Nomenclature & Properties: PubChem. 1-([1,1'-biphenyl]-2-yl)ethan-1-one (Compound CID 11159903).[1] National Library of Medicine. [1]

  • Suzuki Coupling Optimization: Barder, T. E., et al. "Catalysts for Suzuki-Miyaura Coupling Processes: Scope and Studies of the Effect of Ligand Structure." Journal of the American Chemical Society, 2005. (Foundational work on SPhos/XPhos for hindered biaryls).

  • Friedel-Crafts Selectivity: Perrier, G. "Reactivity-selectivity study of the Friedel-Crafts acetylation of 3,3′-dimethylbiphenyl."[1][4] Chemistry Central Journal, 2012. (Demonstrates the difficulty of ortho-acylation).

  • General Biphenyl Synthesis: "A Comparative Guide to Cross-Coupling Reactions for Biphenyl Synthesis." BenchChem Technical Guides.

  • Alternative Routes: "Synthesis of 2-Diphenylphosphinoyl-2'-Halo Biphenyls Via Suzuki-Miyaura Coupling." University of Liverpool Research Repository.

Disclaimer: This guide represents preliminary study parameters. All chemical synthesis involves inherent risks and should only be performed by qualified personnel in a controlled laboratory environment using appropriate Personal Protective Equipment (PPE).

Sources

2-Acetylbiphenyl molecular weight and formula

Author: BenchChem Technical Support Team. Date: February 2026

This technical guide provides a comprehensive analysis of 2-Acetylbiphenyl , a critical intermediate in the synthesis of polycyclic aromatic hydrocarbons (PAHs) and pharmacophores.[1][2]

The Ortho-Functionalized Gateway to Tricyclic Scaffolds [1][2]

Executive Summary

2-Acetylbiphenyl (CAS: 2142-66-7) serves as a strategic "hinge" molecule in organic synthesis.[1][2] Unlike its para-isomer (4-acetylbiphenyl), which is rigid and linear, the ortho-substitution of 2-acetylbiphenyl creates steric strain that forces the two phenyl rings out of coplanarity.[1][2] This unique geometry makes it a high-value precursor for ring-closing reactions , specifically in the synthesis of fluorene and phenanthrene derivatives—core structures in optoelectronics (OLEDs) and alkaloid biosynthesis.[1][2]

Physicochemical Profile

The ortho-acetyl group introduces significant steric hindrance, preventing the efficient crystal packing seen in the para-isomer (MP: 116–118 °C).[1][2] Consequently, 2-acetylbiphenyl presents as a liquid at room temperature.[1][2]

Table 1: Core Chemical Data
PropertySpecification
Chemical Name 1-([1,1'-Biphenyl]-2-yl)ethanone
Common Synonyms 2-Acetylbiphenyl; Methyl 2-biphenylyl ketone
CAS Registry Number 2142-66-7
Molecular Formula C₁₄H₁₂O
Molecular Weight 196.24 g/mol
Physical State Colorless to light yellow liquid
Boiling Point ~158 °C (at 11 mmHg)
Density ~1.09 g/mL (at 20 °C)
Solubility Soluble in DCM, EtOAc, MeOH; Insoluble in water

Synthetic Production: The Suzuki-Miyaura Protocol

The most robust industrial and laboratory synthesis of 2-acetylbiphenyl utilizes the Suzuki-Miyaura cross-coupling reaction.[1][2] This method offers superior regiocontrol compared to Friedel-Crafts acetylation, which typically yields a mixture favoring the para product.[1][2]

Experimental Protocol

Objective: Synthesis of 2-acetylbiphenyl via cross-coupling.

Reagents:

  • Substrate A: 2-Bromoacetophenone (1.0 equiv)[1][2]

  • Substrate B: Phenylboronic acid (1.2 equiv)[1][2]

  • Catalyst: Pd(PPh₃)₄ (3-5 mol%)[1][2]

  • Base: Na₂CO₃ (2.0 M aqueous solution)[1][2]

  • Solvent: Toluene/Ethanol (4:1 ratio)[1][2]

Step-by-Step Workflow:

  • Inertion: Charge a reaction flask with 2-bromoacetophenone, phenylboronic acid, and Pd(PPh₃)₄. Evacuate and backfill with Argon (3x).

  • Solvation: Add degassed Toluene/Ethanol solvent mixture.

  • Activation: Add the aqueous Na₂CO₃ base. The biphasic system requires vigorous stirring.

  • Reflux: Heat the mixture to 90°C for 12–16 hours. Monitor via TLC (eluent: Hexane/EtOAc 9:1).

  • Workup: Cool to RT. Partition between water and ethyl acetate. Wash organic layer with brine, dry over MgSO₄, and concentrate.

  • Purification: Flash column chromatography (Silica gel, 0-10% EtOAc in Hexane). 2-Acetylbiphenyl elutes early due to low polarity.[1][2]

Mechanism Visualization

The following diagram illustrates the catalytic cycle specific to this steric environment.

SuzukiCycle Pd0 Pd(0) Active Species OxAdd Oxidative Addition (2-Bromoacetophenone) Pd0->OxAdd Ar-Br insertion TransMet Transmetallation (Phenylboronic Acid + Base) OxAdd->TransMet Pd(II) Intermediate RedElim Reductive Elimination (Product Release) TransMet->RedElim Biaryl Complex RedElim->Pd0 Regeneration Product 2-Acetylbiphenyl RedElim->Product Yields caption Figure 1: Suzuki-Miyaura Catalytic Cycle for Sterically Hindered Biaryls

Applications in Drug Discovery & Material Science

2-Acetylbiphenyl is not merely an end-product; it is a divergent scaffold .[1][2] Its primary utility lies in its ability to undergo cyclization to form tricyclic aromatic systems, which are privileged structures in medicinal chemistry (e.g., morphine alkaloids) and organic electronics.

Pathway A: Synthesis of Phenanthrene Derivatives

Phenanthrenes are synthesized via a Wittig olefination followed by photocyclization .

  • Wittig Reaction: React 2-acetylbiphenyl with methyltriphenylphosphonium bromide to form 2-(1-vinyl)biphenyl .[1][2]

  • Photocyclization: Irradiate the vinyl intermediate (UV light) in the presence of Iodine (oxidant) to trap the photocyclized dihydrophenanthrene and aromatize it to 9-methylphenanthrene .

Pathway B: Synthesis of Fluorene Derivatives

Fluorenes are synthesized via reduction followed by acid-catalyzed cyclodehydration .[1][2]

  • Reduction: Reduce the ketone (NaBH₄) to the secondary alcohol: 1-([1,1'-biphenyl]-2-yl)ethanol .

  • Cyclization: Treat with mild acid (e.g., p-TsOH).[2] The resulting carbocation is trapped by the adjacent phenyl ring (Friedel-Crafts alkylation) to close the five-membered ring, yielding 9-methylfluorene .[1][2]

Divergent Synthesis Workflow

DivergentSynthesis Start 2-Acetylbiphenyl (C14H12O) Wittig Step 1: Wittig Reaction (Ph3P=CH2) Start->Wittig Red Step 1: Reduction (NaBH4) Start->Red Vinyl Intermediate: 2-(1-Propen-2-yl)biphenyl Wittig->Vinyl Photo Step 2: Photocyclization (hν, I2) Vinyl->Photo Phenanthrene PRODUCT A: 9-Methylphenanthrene Photo->Phenanthrene Alcohol Intermediate: 1-(Biphenyl-2-yl)ethanol Red->Alcohol Acid Step 2: Acid Cyclization (p-TsOH, -H2O) Alcohol->Acid Fluorene PRODUCT B: 9-Methylfluorene Acid->Fluorene caption Figure 2: Divergent Synthesis of Tricyclic Scaffolds from 2-Acetylbiphenyl

Analytical Characterization

To validate the identity of 2-acetylbiphenyl, researchers should look for the following spectroscopic signatures.

¹H NMR (Proton Nuclear Magnetic Resonance)
  • Acetyl Methyl Group: A distinct singlet appearing at δ 1.9 – 2.1 ppm .[1] This is shielded relative to typical acetophenones (usually ~2.5 ppm) due to the anisotropic effect of the orthogonal phenyl ring.

  • Aromatic Region: A complex multiplet between δ 7.2 – 7.6 ppm (9H).[2]

  • Deshielded Proton: The proton at the ortho position of the acetyl-bearing ring (C3-H) may appear as a doublet further downfield (δ ~7.7 ppm ) due to the carbonyl anisotropy.[1][2]

IR Spectroscopy (Infrared)
  • C=O Stretch: A strong absorption band at 1680–1690 cm⁻¹ .[1][2] This is slightly lower than non-conjugated ketones due to conjugation with the phenyl ring, but higher than planar acetophenones due to the steric twist reducing effective conjugation.

References

  • PubChem. 1-([1,1'-Biphenyl]-2-yl)ethanone (2-Acetylbiphenyl) Compound Summary. National Library of Medicine. Link

  • TCI Chemicals. Product Specification: 2-Acetylbiphenyl (CAS 2142-66-7).[1][2]Link[2]

  • Organic Syntheses. Suzuki-Miyaura Cross-Coupling: Preparation of Biaryls.[1][2] Org.[3][4][5][6][7][8] Synth. 2006, 83,[9] 45. Link

  • Journal of Organic Chemistry. Flexible synthesis of phenanthrenes by a PtCl2-catalyzed cycloisomerization reaction. J. Org. Chem. 2002, 67, 17, 6264–6267.[10] Link

Sources

Methodological & Application

The Synthesis of 2-Acetylbiphenyl via Palladium-Catalyzed Cross-Coupling: An Application and Protocol Guide

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Significance of 2-Acetylbiphenyl and Palladium Catalysis

2-Acetylbiphenyl is a key structural motif found in a variety of biologically active molecules and serves as a valuable intermediate in the synthesis of pharmaceuticals and advanced materials. Its synthesis, therefore, is of considerable interest to researchers in organic chemistry and drug development. Among the myriad of synthetic methodologies, palladium-catalyzed cross-coupling reactions have emerged as the most powerful and versatile tools for the construction of the biaryl scaffold inherent to 2-acetylbiphenyl.

This application note provides a comprehensive guide to the palladium-catalyzed synthesis of 2-acetylbiphenyl, with a primary focus on the Suzuki-Miyaura cross-coupling reaction. We will delve into the mechanistic underpinnings of this transformation, explore the critical role of ligand selection, and provide detailed, field-proven protocols for its successful execution. Furthermore, we will briefly discuss alternative palladium-catalyzed methods, offering a comparative perspective for the discerning researcher.

The Suzuki-Miyaura Reaction: A Mechanistic Overview

The Suzuki-Miyaura coupling is a cornerstone of modern organic synthesis, enabling the formation of carbon-carbon bonds with high efficiency and broad functional group tolerance.[1] The reaction facilitates the coupling of an organoboron species (typically a boronic acid or ester) with an organic halide or triflate, catalyzed by a palladium(0) complex.

The catalytic cycle, a beautifully orchestrated sequence of elementary steps, is central to understanding and optimizing the reaction. It begins with the active Pd(0) catalyst and proceeds through three key stages: oxidative addition, transmetalation, and reductive elimination.[2]

  • Oxidative Addition: The cycle commences with the insertion of the palladium(0) catalyst into the carbon-halogen bond of the aryl halide (e.g., 2-bromoacetophenone). This step forms a new Pd(II) complex.[2]

  • Transmetalation: In this step, the organic group from the organoboron reagent (e.g., phenylboronic acid) is transferred to the palladium(II) center, displacing the halide. This process is typically facilitated by a base, which activates the boronic acid.[3]

  • Reductive Elimination: The final step involves the reductive elimination of the two organic fragments from the palladium(II) complex, forming the desired C-C bond of the biphenyl product and regenerating the active Pd(0) catalyst, which can then re-enter the catalytic cycle.[2]

Suzuki_Miyaura_Cycle

Ligand Selection: The Key to Success

The choice of phosphine ligand is paramount to the success of a Suzuki-Miyaura coupling, profoundly influencing catalytic activity, stability, and selectivity.[1] For the synthesis of 2-acetylbiphenyl, which involves a sterically hindered ortho-substituted aryl halide, the use of bulky, electron-rich phosphine ligands is crucial. These ligands facilitate the often rate-limiting oxidative addition and reductive elimination steps.[4]

Below is a comparative table of commonly employed phosphine ligands for challenging Suzuki-Miyaura couplings:

Ligand ClassSpecific LigandKey CharacteristicsTypical Applications
Biaryl Phosphines SPhosHighly active for a broad range of substrates, including sterically hindered ones.[1]General-purpose ligand for challenging couplings.
XPhosSimilar to SPhos, offers high reactivity and stability.[1]Effective for a wide variety of aryl halides.
Ferrocenyl Phosphines dppfBidentate ligand providing good stability to the catalyst.Often used in a variety of cross-coupling reactions.
Dialkylphosphines RuPhosElectron-rich and bulky, effective for inhibiting undesirable side reactions.[5]Useful in Negishi couplings and other cross-coupling reactions.

For the synthesis of 2-acetylbiphenyl, biaryl phosphine ligands such as SPhos or XPhos are highly recommended due to their proven efficacy in coupling sterically demanding substrates.[6]

Experimental Protocol: Suzuki-Miyaura Synthesis of 2-Acetylbiphenyl

This protocol provides a general guideline for the synthesis of 2-acetylbiphenyl from 2-bromoacetophenone and phenylboronic acid. Optimization may be required for specific laboratory conditions.

Materials:

  • 2-Bromoacetophenone (1.0 equiv)

  • Phenylboronic acid (1.2 equiv)

  • Palladium(II) acetate (Pd(OAc)₂) (0.02 equiv)

  • SPhos (0.04 equiv)

  • Potassium carbonate (K₂CO₃) (2.0 equiv)

  • 1,4-Dioxane (anhydrous)

  • Water (degassed)

  • Ethyl acetate

  • Brine (saturated aqueous NaCl solution)

  • Magnesium sulfate (MgSO₄) or Sodium sulfate (Na₂SO₄)

  • Silica gel (for column chromatography)

  • Hexanes and Ethyl acetate (for column chromatography)

Equipment:

  • Round-bottom flask or Schlenk tube

  • Reflux condenser

  • Magnetic stirrer and stir bar

  • Inert gas supply (Argon or Nitrogen)

  • Heating mantle or oil bath

  • Separatory funnel

  • Rotary evaporator

  • Glass column for chromatography

  • Thin-layer chromatography (TLC) plates and chamber

Procedure:

  • Reaction Setup: To a dry round-bottom flask or Schlenk tube, add 2-bromoacetophenone, phenylboronic acid, potassium carbonate, palladium(II) acetate, and SPhos.

  • Inert Atmosphere: Seal the flask with a septum and purge with an inert gas (argon or nitrogen) for 10-15 minutes. This is crucial to prevent the oxidation of the palladium catalyst.

  • Solvent Addition: Add anhydrous 1,4-dioxane and degassed water (typically a 4:1 to 5:1 ratio of dioxane to water) to the flask via syringe.

  • Reaction: Heat the reaction mixture to 80-100 °C with vigorous stirring. Monitor the progress of the reaction by TLC. The reaction is typically complete within 2-12 hours.

  • Workup: Once the reaction is complete, cool the mixture to room temperature. Dilute with ethyl acetate and wash with water and then brine.

  • Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate, filter, and concentrate under reduced pressure using a rotary evaporator.

  • Purification: Purify the crude product by flash column chromatography on silica gel using a mixture of hexanes and ethyl acetate as the eluent. The polarity of the eluent can be optimized using TLC.[7]

Experimental_Workflow

Alternative Palladium-Catalyzed Routes

While the Suzuki-Miyaura coupling is a highly effective method, other palladium-catalyzed reactions can also be employed for the synthesis of biphenyls.

  • Stille Coupling: This reaction involves the coupling of an organotin reagent with an organic halide.[8] While effective, a major drawback is the toxicity of the organotin compounds and the difficulty in removing tin byproducts.[9]

  • Negishi Coupling: This method utilizes an organozinc reagent as the coupling partner.[10] Organozinc reagents are often more reactive than their boronic acid counterparts, but they can be more sensitive to air and moisture.[5]

Safety Considerations

Palladium-catalyzed cross-coupling reactions are generally safe to perform on a laboratory scale, however, it is important to be aware of potential hazards:

  • Exothermic Reactions: These reactions can be exothermic, and for larger-scale syntheses, proper temperature control and cooling capabilities are essential to prevent runaway reactions.[11][12]

  • Flammable Solvents: Many of the solvents used, such as 1,4-dioxane and toluene, are flammable. Reactions should be conducted in a well-ventilated fume hood, away from ignition sources.

  • Palladium Catalysts: While not acutely toxic, palladium catalysts and their residues should be handled with care and disposed of properly.

  • Phosphine Ligands: Many phosphine ligands are air-sensitive and can be pyrophoric. They should be handled under an inert atmosphere.

Conclusion

The palladium-catalyzed synthesis of 2-acetylbiphenyl, particularly through the Suzuki-Miyaura cross-coupling reaction, offers a robust and versatile methodology for researchers in academia and industry. By understanding the reaction mechanism, carefully selecting the appropriate ligand, and adhering to a well-defined experimental protocol, high yields of the desired product can be achieved. The information and protocols provided in this guide are intended to empower researchers to confidently and successfully perform this valuable transformation.

References

Sources

Application Notes and Protocols: The Versatility of 2-Acetylbiphenyl in the Synthesis of Heterocyclic Compounds

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: 2-Acetylbiphenyl as a Strategic Precursor in Heterocyclic Chemistry

In the landscape of synthetic organic chemistry, the quest for efficient and modular routes to complex molecular architectures is a perpetual driving force. Heterocyclic compounds, in particular, form the cornerstone of medicinal chemistry and materials science, with their unique structures underpinning a vast array of biological activities and physical properties. Within this context, readily available starting materials that offer multiple pathways to diverse heterocyclic scaffolds are of immense value. 2-Acetylbiphenyl stands out as one such strategic precursor. Its bifunctional nature, possessing a reactive acetyl group ortho to a second phenyl ring, provides a versatile handle for a variety of cyclization strategies. This application note delves into the utility of 2-acetylbiphenyl in the synthesis of three key classes of heterocyclic compounds: phenanthridines, carbazoles, and dibenzofurans. We will explore the underlying chemical principles, provide detailed experimental protocols, and offer insights into the practical application of these methodologies for researchers in drug discovery and materials science.

I. Direct Synthesis of Phenanthridines via Metal-Free Nitrogenation

The phenanthridine core is a prominent structural motif in numerous biologically active alkaloids and synthetic pharmaceuticals.[1] A novel and highly efficient approach to this scaffold involves a direct, metal-free nitrogenation of 2-acetylbiphenyls.[1][2] This method offers a significant advantage over classical methods like the Bischler-Napieralski cyclization, which often require harsh conditions.[1]

Causality of the Experimental Design

The key to this transformation is the in situ generation of a reactive intermediate from 2-acetylbiphenyl in the presence of an azide source and a strong acid. The reaction is believed to proceed through a protonated 2-acetylbiphenyl intermediate, which then reacts with the azide.[3] Subsequent intramolecular cyclization and rearrangement lead to the formation of the phenanthridine ring system.[3] The use of a strong acid like trifluoroacetic acid (TFA) is crucial for activating the acetyl group and facilitating the key bond-forming steps.[2] Azidotrimethylsilane (TMSN3) serves as a convenient and effective source of the nitrogen atom.[1]

Experimental Protocol: Synthesis of 6-Methylphenanthridine

This protocol details the synthesis of 6-methylphenanthridine from 2-acetylbiphenyl.

Materials:

  • 2-Acetylbiphenyl

  • Azidotrimethylsilane (TMSN3)

  • Trifluoroacetic acid (TFA)

  • Trifluoromethanesulfonic acid (TfOH)

  • Dichloromethane (DCM)

  • Saturated sodium bicarbonate solution

  • Brine

  • Anhydrous sodium sulfate

  • Silica gel for column chromatography

  • Hexanes and Ethyl Acetate for chromatography

Procedure:

  • To a stirred solution of 2-acetylbiphenyl (0.2 mmol, 1.0 equiv) in trifluoroacetic acid (1.0 mL) in a sealed tube, add trifluoromethanesulfonic acid (1.0 mmol, 5.0 equiv).

  • Add azidotrimethylsilane (0.4 mmol, 2.0 equiv) to the mixture at room temperature.

  • Seal the tube and heat the reaction mixture to 60 °C for the time indicated by TLC analysis (typically a few hours).

  • Upon completion, cool the reaction mixture to room temperature and carefully quench with a saturated aqueous solution of sodium bicarbonate until the effervescence ceases.

  • Extract the aqueous layer with dichloromethane (3 x 20 mL).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and filter.

  • Concentrate the filtrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel using a gradient of hexanes and ethyl acetate to afford the pure 6-methylphenanthridine.

Reaction Workflow

cluster_start Starting Materials cluster_reaction Reaction cluster_workup Workup cluster_purification Purification 2-Acetylbiphenyl 2-Acetylbiphenyl Mixing_and_Heating Mix and Heat at 60 °C 2-Acetylbiphenyl->Mixing_and_Heating TMSN3 TMSN3 TMSN3->Mixing_and_Heating TfOH/TFA TfOH/TFA TfOH/TFA->Mixing_and_Heating Quenching Quench with NaHCO3 Mixing_and_Heating->Quenching Extraction Extract with DCM Quenching->Extraction Drying Dry over Na2SO4 Extraction->Drying Chromatography Silica Gel Chromatography Drying->Chromatography 6-Methylphenanthridine 6-Methylphenanthridine Chromatography->6-Methylphenanthridine cluster_step1 Step 1: Hydrazone Formation cluster_step2 Step 2: Cyclization 2-Acetylbiphenyl 2-Acetylbiphenyl Condensation Condensation 2-Acetylbiphenyl->Condensation Phenylhydrazine, NaOAc, EtOH Arylhydrazone Arylhydrazone Condensation->Arylhydrazone Sigmatropic_Rearrangement Sigmatropic_Rearrangement Arylhydrazone->Sigmatropic_Rearrangement PPA, Heat Cyclization_Elimination Cyclization_Elimination Sigmatropic_Rearrangement->Cyclization_Elimination [3,3]-Sigmatropic Shift Carbazole Carbazole Cyclization_Elimination->Carbazole cluster_step1 Step 1: Functional Group Transformation cluster_step2 Step 2: Cyclization 2-Acetylbiphenyl 2-Acetylbiphenyl Baeyer-Villiger Baeyer-Villiger 2-Acetylbiphenyl->Baeyer-Villiger m-CPBA Hydrolysis Hydrolysis Baeyer-Villiger->Hydrolysis NaOH, MeOH 2-Hydroxybiphenyl 2-Hydroxybiphenyl Hydrolysis->2-Hydroxybiphenyl Intramolecular_Cyclization Intramolecular_Cyclization 2-Hydroxybiphenyl->Intramolecular_Cyclization Pd(OAc)2, Pivalic Acid, Air Dibenzofuran Dibenzofuran Intramolecular_Cyclization->Dibenzofuran

Sources

Application Notes and Protocols: Strategic Derivatization of 2-Acetylbiphenyl for Advanced Chemical Synthesis

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Versatility of the 2-Acetylbiphenyl Scaffold

2-Acetylbiphenyl is a valuable starting material in organic synthesis, serving as a cornerstone for the construction of a diverse array of more complex molecules. Its biphenyl framework is a prevalent feature in many pharmacologically active compounds, materials with unique optical properties, and specialized ligands for catalysis.[1][2] The true synthetic potential of 2-acetylbiphenyl is unlocked through the strategic modification of its acetyl group. This application note provides a comprehensive guide for researchers, scientists, and drug development professionals on the key derivatization pathways of 2-acetylbiphenyl, with a focus on practical, high-yield protocols and an understanding of the underlying chemical principles. We will explore pivotal reactions including the Willgerodt-Kindler reaction for the synthesis of acetic acid derivatives, stereoselective reductions to access chiral alcohols, and halogenation for subsequent cross-coupling reactions.

Section 1: The Willgerodt-Kindler Reaction: A Gateway to Phenylacetic Acid Derivatives

One of the most powerful transformations of aryl alkyl ketones like 2-acetylbiphenyl is the Willgerodt-Kindler reaction. This reaction uniquely facilitates the migration of the carbonyl group to the terminal position of the alkyl chain and its subsequent oxidation to a thioamide, which can then be hydrolyzed to the corresponding carboxylic acid.[3][4] This methodology is particularly significant as it provides a direct route to 2-biphenylacetic acid and its derivatives, a key structural motif in several non-steroidal anti-inflammatory drugs (NSAIDs), most notably fenbufen.[5]

Mechanistic Insight

The Willgerodt-Kindler reaction proceeds through a complex mechanism.[3][4][6] Initially, the ketone reacts with a secondary amine (commonly morpholine) to form an enamine. This enamine then reacts with elemental sulfur. A series of rearrangements, likely involving thio-substituted iminium-aziridinium intermediates, leads to the migration of the carbonyl functionality to the end of the alkyl chain, ultimately forming a thioamide.[4] Subsequent hydrolysis of the thioamide yields the desired carboxylic acid.

Diagram 1: Willgerodt-Kindler Reaction Workflow

Willgerodt_Kindler_Workflow Start 2-Acetylbiphenyl Reaction Willgerodt-Kindler Reaction (Reflux) Start->Reaction Reagents Sulfur (S8) Morpholine Reagents->Reaction Intermediate Thioamide Intermediate Reaction->Intermediate Hydrolysis Acid or Base Hydrolysis Intermediate->Hydrolysis Product 2-Biphenylacetic Acid Hydrolysis->Product Purification Recrystallization Product->Purification

Caption: Workflow for the synthesis of 2-biphenylacetic acid.

Protocol: Synthesis of 2-Biphenylacetic Acid via the Willgerodt-Kindler Reaction

This protocol is adapted from established procedures for the synthesis of phenylacetic acid derivatives from acetophenones.[7]

Materials:

  • 2-Acetylbiphenyl

  • Elemental Sulfur (S8)

  • Morpholine

  • 5% Sodium Hydroxide (NaOH) solution

  • 70% Ethanol (EtOH) solution

  • Concentrated Hydrochloric Acid (HCl)

  • Round-bottom flask with reflux condenser

  • Heating mantle

  • Magnetic stirrer and stir bar

Procedure:

  • Reaction Setup: In a 3-necked round-bottom flask equipped with a reflux condenser and magnetic stirrer, combine 2-acetylbiphenyl (1.0 eq), elemental sulfur (2.5 eq), and morpholine (3.0 eq).

  • Reaction: Heat the mixture to reflux (approximately 130-140°C) with vigorous stirring for 6-8 hours. The reaction mixture will typically become dark and viscous.

  • Hydrolysis of the Thioamide: After the initial reflux, cool the reaction mixture to room temperature. Carefully add a 5% aqueous solution of sodium hydroxide and a 70% ethanol solution. Heat the mixture to reflux for an additional 4-6 hours to ensure complete hydrolysis of the intermediate thiomorpholide.

  • Work-up and Isolation: Cool the mixture to room temperature. Perform suction filtration to remove any insoluble materials. Transfer the filtrate to a beaker and carefully acidify with concentrated hydrochloric acid to a pH of 2-2.5, which will precipitate the crude 2-biphenylacetic acid.

  • Purification: Collect the crude product by suction filtration. The solid can be further purified by recrystallization from an appropriate solvent system, such as an ethanol/water mixture, to yield the final product.

Reactant/ReagentMolar Ratio (eq)Key Role
2-Acetylbiphenyl1.0Starting Material
Sulfur (S8)2.5Thiating Agent
Morpholine3.0Amine source for enamine formation and solvent
Sodium HydroxideExcessBase for hydrolysis
Hydrochloric AcidExcessAcid for precipitation

Table 1. Molar ratios and roles of reactants in the Willgerodt-Kindler reaction.

Section 2: Stereoselective Reduction of the Carbonyl Group

The reduction of the acetyl group in 2-acetylbiphenyl to a secondary alcohol opens up another important avenue for derivatization. The resulting chiral alcohol, 1-(biphenyl-2-yl)ethanol, is a valuable building block for the synthesis of chiral ligands and pharmaceuticals. Achieving high enantioselectivity in this reduction is often a critical goal.

Biocatalytic Reduction: A Green and Selective Approach

Biocatalysis, utilizing whole cells of microorganisms or isolated enzymes, offers a highly efficient and environmentally benign method for the stereoselective reduction of prochiral ketones.[8] Various yeasts, bacteria, and fungi contain dehydrogenases that can reduce ketones to chiral alcohols with high yields and excellent optical purity.

Protocol: Biocatalytic Reduction of 2-Acetylbiphenyl

This generalized protocol is based on typical procedures for the bioreduction of aromatic ketones.[8] The specific choice of microorganism and optimization of conditions may be necessary to achieve the desired enantioselectivity.

Materials:

  • 2-Acetylbiphenyl

  • Selected microorganism (e.g., Saccharomyces cerevisiae, Rhodotorula glutinis)

  • Growth medium (e.g., YM broth, Sabouraud dextrose broth)

  • Glucose (as a co-substrate for cofactor regeneration)

  • Incubator shaker

  • Centrifuge

  • Ethyl acetate for extraction

Procedure:

  • Microorganism Culture: Inoculate the chosen microorganism into a suitable sterile growth medium and incubate in a shaker at the optimal temperature (typically 25-30°C) until a sufficient cell density is reached.

  • Bioreduction: Add 2-acetylbiphenyl (often dissolved in a minimal amount of a water-miscible solvent like ethanol or DMSO to aid dispersion) to the microbial culture. Also, add glucose as a reducing equivalent source for the regeneration of NADPH/NADH cofactors.

  • Incubation and Monitoring: Continue the incubation under the same conditions. Monitor the progress of the reaction by periodically taking samples and analyzing them by TLC or GC.

  • Work-up and Isolation: Once the reaction is complete, separate the microbial cells from the medium by centrifugation. Extract the supernatant with ethyl acetate. Combine the organic layers, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purification and Analysis: The crude product can be purified by column chromatography on silica gel. The enantiomeric excess (e.e.) of the resulting 1-(biphenyl-2-yl)ethanol should be determined using chiral HPLC or GC.

Diagram 2: Stereoselective Reduction Workflow

Stereoselective_Reduction_Workflow cluster_biocatalysis Biocatalytic Reduction Start 2-Acetylbiphenyl Bioreduction Bioreduction (Incubation) Start->Bioreduction Culture Microorganism Culture (e.g., Yeast) Culture->Bioreduction Extraction Product Extraction Bioreduction->Extraction Product Chiral 1-(Biphenyl-2-yl)ethanol Extraction->Product

Caption: Biocatalytic approach to chiral alcohol synthesis.

Section 3: Halogenation of the Acetyl Group for Cross-Coupling Reactions

Introducing a halogen, typically bromine or chlorine, at the α-position to the carbonyl group transforms 2-acetylbiphenyl into a versatile electrophile for a variety of carbon-carbon and carbon-heteroatom bond-forming reactions. The resulting 2-bromo-1-(biphenyl-2-yl)ethan-1-one is a key intermediate for the synthesis of more complex structures through reactions like Suzuki or Negishi cross-couplings.[9]

Protocol: α-Bromination of 2-Acetylbiphenyl

The rate-determining step in the acid-catalyzed halogenation of ketones is the formation of the enol.[10]

Materials:

  • 2-Acetylbiphenyl

  • Bromine (Br₂)

  • Acetic acid (as solvent and catalyst)

  • Round-bottom flask

  • Dropping funnel

  • Magnetic stirrer and stir bar

Procedure:

  • Reaction Setup: Dissolve 2-acetylbiphenyl (1.0 eq) in glacial acetic acid in a round-bottom flask equipped with a magnetic stirrer and a dropping funnel.

  • Addition of Bromine: Cool the solution in an ice bath. Slowly add a solution of bromine (1.0 eq) in acetic acid from the dropping funnel. Maintain the temperature below 10°C during the addition.

  • Reaction: After the addition is complete, allow the reaction mixture to warm to room temperature and stir for an additional 1-2 hours, or until the red-brown color of bromine has disappeared.

  • Work-up and Isolation: Pour the reaction mixture into a beaker containing ice-water. The solid α-bromo-2-acetylbiphenyl will precipitate.

  • Purification: Collect the product by suction filtration, wash with cold water until the filtrate is neutral, and then with a small amount of cold ethanol. The product can be recrystallized from ethanol to obtain a purified solid.

Reaction TypeReagentsProductPotential Further Reactions
α-BrominationBr₂ / Acetic Acid2-Bromo-1-(biphenyl-2-yl)ethan-1-oneNucleophilic substitution, Cross-coupling
α-ChlorinationSO₂Cl₂2-Chloro-1-(biphenyl-2-yl)ethan-1-oneGrignard reactions, Wittig reaction

Table 2. Summary of halogenation and subsequent reaction possibilities.

Conclusion

The derivatization of 2-acetylbiphenyl offers a rich and varied landscape for chemical synthesis. The Willgerodt-Kindler reaction provides an efficient route to valuable phenylacetic acid derivatives, while stereoselective reduction methods grant access to important chiral building blocks. Furthermore, α-halogenation of the acetyl group paves the way for a multitude of cross-coupling and nucleophilic substitution reactions. The protocols and insights provided in this application note are intended to serve as a practical guide for researchers in academia and industry, enabling the efficient and strategic synthesis of novel compounds for drug discovery and materials science.

References

  • A fruitful century for the scalable synthesis and reactions of biphenyl derivatives: applications and biological aspects - Semantic Scholar. (n.d.).
  • Fenbufen, a new anti-inflammatory analgesic: synthesis and structure-activity relationships of analogs - PubMed. (n.d.).
  • Willgerodt rearrangement - Wikipedia. (n.d.). Retrieved from [Link]

  • Willgerodt-Kindler Reaction - Organic Chemistry Portal. (n.d.). Retrieved from [Link]

  • Willgerodt-Kindler Reaction - SynArchive. (n.d.). Retrieved from [Link]

  • CN1052301A - The improvement of synthesis method for " fenbufen " - Google Patents. (n.d.).
  • CN102432457A - Synthetic method of biphenylacetic acid - Google Patents. (n.d.).
  • Synthetic strategy for the preparation of fenbufen - ResearchGate. (n.d.). Retrieved from [Link]

  • Willgerodt‐Kindler Reac1on - MSU chemistry. (n.d.). Retrieved from [Link]

  • Synthesis of two new derivatizing reagents and their application to separation of chiral drug. (2017). Retrieved from [Link]

  • Synthesis of 2-[(3,4,5-Triphenyl)phenyl]acetic Acid and Derivatives - MDPI. (2024). Retrieved from [Link]

  • Biphenyls and their derivatives as synthetically and pharmacologically important aromatic structural moieties. (2013). Retrieved from [Link]

  • The willgerodt‐kindler reactions. 7. The mechanisms - Scite.ai. (n.d.). Retrieved from [Link]

  • Catalytic Oxidations with Molecular Oxygen. (n.d.). Retrieved from [Link]

  • Catalytic oxidation - Wikipedia. (n.d.). Retrieved from [Link]

  • Liquid-phase Catalytic Oxidation of 2,5-Dimethylbiphenyl. (n.d.). Retrieved from [Link]

  • Stereoselective reduction of 1-acyl-2-phenylacetylenes with triphenylphosphine in water: an efficient synthesis of E-chalcones - Semantic Scholar. (n.d.). Retrieved from [Link]

  • Stereoselective Reduction of Prochiral Ketones by Plant and Microbial Biocatalysts - PMC. (n.d.). Retrieved from [Link]

  • Catalytic oxidation of alcohols with novel non-heme N4-tetradentate manganese(ii) complexes - Dalton Transactions (RSC Publishing). (n.d.). Retrieved from [Link]

  • Methods and Mechanisms for Cross-Electrophile Coupling of Csp2 Halides with Alkyl ... - PMC. (n.d.). Retrieved from [Link]

  • Catalytic oxidation reactions using hydrogen peroxide - -ORCA - Cardiff University. (2025). Retrieved from [Link]

  • Copper‐Catalyzed C−P Cross‐Coupling of (Cyclo)alkenyl/Aryl Bromides and Secondary Phosphine Oxides with in situ Halogen Exchange | Request PDF - ResearchGate. (2025). Retrieved from [Link]

  • Accelerating Drug Discovery: Synthesis of Complex Chemotypes via Multicomponent Reactions - PMC. (n.d.). Retrieved from [Link]

  • Metallaphotoredox-Catalyzed Cross-Electrophile Csp 3−Csp 3 Coupling of Aliphatic Bromides - Macmillan Group - Princeton University. (2018). Retrieved from [Link]

  • Kinetics of the enolisation reaction of 2- and 3-acetylthiophenes - Journal of the Chemical Society, Perkin Transactions 2 (RSC Publishing). (n.d.). Retrieved from [Link]

  • Cross-Coupling Reactions of Unactivated Alkyl Halides - DSpace@MIT. (n.d.). Retrieved from [Link]

  • Determination of 2-alkylcyclobutanones by combining precolumn derivatization with 1-naphthalenyl hydrazine and ultra-performance liquid chromatography with fluorescence detection - PubMed. (2016). Retrieved from [Link]

  • Parallel derivatization strategy for comprehensive profiling of unconjugated and glycine-conjugated bile acids using Ultra-high performance liquid chromatography-tandem mass spectrometry - PubMed. (2021). Retrieved from [Link]

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Troubleshooting & Optimization

Technical Support Center: Ortho-Substituted Biphenyl Synthesis

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Troubleshooting Side Reactions in Sterically Hindered Cross-Couplings Audience: Medicinal Chemists, Process Chemists, and Academic Researchers

Core Directive & Scope

Welcome to the High-Hindrance Synthesis Support Hub. Synthesizing ortho-substituted biphenyls (particularly di-, tri-, and tetra-ortho substituted systems) is one of the most deceptively difficult tasks in palladium catalysis. The "Ortho Effect" creates a perfect storm for side reactions: steric bulk slows down the desired transmetallation step, leaving your reactive intermediates vulnerable to decomposition pathways that are normally too slow to matter.

This guide treats your reaction as a failing system. We diagnose the specific failure mode—whether your boronic acid is vanishing, your catalyst is dying, or your product is isomerizing—and provide the engineering fix.

Diagnostic Flowchart

Before adjusting reagents, identify your failure phenotype using the logic tree below.

TroubleshootingTree Start START: What is the primary symptom? SM_Recovered Starting Material Recovered (No Reaction) Start->SM_Recovered No conversion SM_Gone Halide Consumed, Boronic Acid Gone, Low Yield Start->SM_Gone Mass balance missing Wrong_Product Wrong Product Formed Start->Wrong_Product Unexpected peaks Cat_Death Diagnosis: Catalyst Arrest (Oxidative Addition Failure) SM_Recovered->Cat_Death Halide intact Proto Diagnosis: Protodeboronation (Hydrodeboronation) SM_Gone->Proto Boronic acid -> Arene-H Homo Diagnosis: Oxidative Homocoupling Wrong_Product->Homo Dimer (Ar-Ar) found Migrate Diagnosis: Pd-Migration (Isomerization) Wrong_Product->Migrate Regioisomer found

Figure 1: Diagnostic logic for identifying the dominant side reaction in hindered biaryl synthesis.

Module 1: The Vanishing Nucleophile (Protodeboronation)

The Issue: You observe low yields. The aryl halide remains, but the boronic acid has converted to the corresponding arene (Ar-B(OH)₂


 Ar-H).
The Cause: Ortho-substituents accelerate protodeboronation. They relieve steric strain upon C–B bond cleavage and, in some cases (like 2-heteroaryl boronic acids), facilitate protonation via zwitterionic intermediates.
Mechanism of Failure

In hindered systems, the Transmetallation step (which forms the C–C bond) is slow due to steric clash. This allows the Protodeboronation pathway (base-mediated hydrolysis) to outcompete the desired reaction.

Protodeboronation BoronicAcid Ar-B(OH)2 (Substrate) Boronate [Ar-B(OH)3]- (Boronate Anion) BoronicAcid->Boronate + Base (OH-) Pd_Cycle Pd(II)-Ar' (Catalyst) Boronate->Pd_Cycle Transmetallation (Slowed by Sterics) SideProduct Ar-H (De-boronated Waste) Boronate->SideProduct Protodeboronation (Accelerated by H2O/Heat) Product Ar-Ar' (Biaryl Product) Pd_Cycle->Product Reductive Elimination

Figure 2: Kinetic competition between productive coupling and destructive protodeboronation.

Troubleshooting Protocol
VariableRecommendationScientific Rationale
Boron Source Switch to MIDA Boronates or Potassium Trifluoroborates MIDA boronates slowly release the active species, keeping the concentration of the unstable boronic acid low (simulating a syringe pump addition) [1].
Base Selection Use Anhydrous K₃PO₄ or CsF Hydroxide bases (

) are the primary trigger for protodeboronation. Using anhydrous bases in aprotic solvents minimizes the concentration of water available for protonolysis [2].
Catalyst SPhos Pd G3 or XPhos Pd G3 You must increase the rate of transmetallation to outrun decomposition. These precatalysts generate monoligated

species instantly, drastically increasing turnover frequency (TOF) [3].
Water Limit Water While Suzuki coupling usually requires water, for ortho-substituted substrates, reduce water to the minimum required for base solubility (e.g., 10:1 Dioxane:H₂O) or use phase transfer conditions.

FAQ: Q: Can I just add more equivalents of boronic acid? A: Yes, but it's a brute-force patch. If you are losing 90% to protodeboronation, adding 2.0 equiv won't help. Start with 1.5 equiv, but if failure persists, switch to the MIDA ester protocol.

Module 2: The "Brick Wall" (Steric Failure)

The Issue: No reaction occurs. Starting materials are recovered quantitatively. The Cause: The catalyst cannot access the steric pocket of the aryl halide (Oxidative Addition failure) or the boronate cannot approach the palladium center (Transmetallation failure).

The Solution: Ligand Engineering

For di- and tri-ortho substituted systems, standard ligands like PPh₃ or dppf are useless. You require Dialkylbiaryl Phosphines (Buchwald Ligands) .

Selection Guide:

  • Moderate Hindrance (One ortho substituent):

    • Ligand: SPhos (2-Dicyclohexylphosphino-2',6'-dimethoxybiphenyl).

    • Why: The methoxy groups provide stability, and the cyclohexyls are bulky enough to force formation of the active mono-ligated Pd species.

  • Severe Hindrance (Tri/Tetra-ortho substituents):

    • Ligand: XPhos or VPhos .

    • Why: The tri-isopropyl groups on the non-phosphorus ring prevent the formation of inactive palladacycles and boost the reductive elimination of the crowded product [4].

  • Extreme Hindrance (Tetra-ortho + bulky groups):

    • Ligand: SPhos Pd G3 (Precatalyst).

    • Why: In-situ generation of Pd(0) from Pd(OAc)₂ + Ligand is unreliable in hindered systems because the ligand often fails to reduce the Pd(II) efficiently. G3 precatalysts release the active

      
       species immediately upon base activation.
      

Protocol: High-Hindrance Coupling (SPhos Pd G3)

  • Charge: Aryl halide (1.0 eq), Boronic acid (1.5 eq), SPhos Pd G3 (1–2 mol%), K₃PO₄ (2.0 eq).

  • Solvent: Toluene/Water (10:1) or THF/Water.

  • Temp: 80–100 °C.

  • Note: If the reaction turns black (Pd black precipitation) immediately, your ligand is not stabilizing the Pd(0). Switch to XPhos .

Module 3: The "Dimer" Trap (Oxidative Homocoupling)

The Issue: You find significant amounts of Ar-Ar (from the boronic acid) or Ar'-Ar' (from the halide). The Cause: Oxygen leakage. In the presence of O₂, Pd(0) is re-oxidized to Pd(II), which can grab two boronic acids and couple them (Glaser-type or oxidative homocoupling).

Troubleshooting Protocol
StepActionReason
Degassing Freeze-Pump-Thaw (x3) Sparging with nitrogen is often insufficient for hindered reactions that require long heating times. Oxygen trapped in the solvent headspace is enough to kill the catalyst.
Vessel Sealed Tube / Microwave Vial Do not use a reflux condenser open to a nitrogen line if possible; the positive pressure can fluctuate. A sealed crimp-top vial is safer.
Analysis Check Stoichiometry If you see homocoupling, you are consuming your boronic acid. You must add excess (1.5–2.0 eq) to account for this sacrificial loss.

Advanced Issue: Pd-Migration (Isomerization)

The Issue: You isolated a product, but the NMR shows the aryl group is attached to the wrong carbon (e.g., meta instead of ortho). The Cause: "Ring Walking" or 1,4-Pd migration. In highly hindered systems, if the reductive elimination is too slow (due to steric bulk), the Palladium can migrate to a neighboring C-H bond to find a less hindered position before eliminating [5].

Fix:

  • Accelerate Reductive Elimination: Use ligands with large "cone angles" but specific electronic properties that force the product off the metal. XPhos is excellent for this.[1]

  • Lower Temperature: Migration has a higher activation energy than direct coupling. Try running the reaction at 60 °C for longer, rather than 100 °C.

References

  • Knapp, D. M., et al. (2010). "MIDA Boronates: Stable, Soluble, and Hydrolytically Resistant Boronic Acid Surrogates." Journal of the American Chemical Society.

  • Cox, P. A., et al. (2016). "Base-catalyzed Aryl-B(OH)2 Protodeboronation Revisited." Chemistry – A European Journal.

  • Bruno, N. C., et al. (2013). "Buchwald Precatalysts: Rapid Activation and High Activity."[1] Chemical Science.

  • Martin, R., & Buchwald, S. L. (2008). "Palladium-Catalyzed Suzuki-Miyaura Cross-Coupling Reactions Employing Dialkylbiaryl Phosphine Ligands." Accounts of Chemical Research.

  • Larionov, E., et al. (2024).[2] "1,4-Pd Migration-Enabled Synthesis." ACS Catalysis.

Sources

Technical Support Center: Optimizing Reaction Conditions for 2-Acetylbiphenyl Synthesis

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center dedicated to the synthesis of 2-Acetylbiphenyl. This guide is designed for researchers, scientists, and drug development professionals, providing in-depth troubleshooting advice, frequently asked questions (FAQs), and detailed experimental protocols. Our goal is to empower you with the knowledge to overcome common challenges and optimize your synthetic strategies for this important biaryl ketone.

Introduction to 2-Acetylbiphenyl Synthesis

2-Acetylbiphenyl is a key structural motif found in various pharmaceuticals and functional materials. Its synthesis can be approached through several methods, with the most common being the Suzuki-Miyaura cross-coupling and the Friedel-Crafts acylation. The choice of method often depends on the available starting materials, functional group tolerance, and desired scale of the reaction. This guide will delve into the intricacies of both approaches, offering solutions to common experimental hurdles.

Troubleshooting Guide & FAQs

This section addresses specific issues you might encounter during your experiments, presented in a question-and-answer format to directly tackle your concerns.

Low or No Product Yield

Q1: My Suzuki-Miyaura reaction for 2-acetylbiphenyl is giving a very low yield. What are the likely causes and how can I fix it?

A1: Low yields in Suzuki-Miyaura couplings are a common frustration, often stemming from a few key areas. Let's break down the potential culprits:

  • Catalyst Inactivity: The palladium catalyst is the heart of the reaction. Its deactivation, often appearing as the formation of palladium black, can halt the catalytic cycle.[1] This can be caused by impurities in the reagents or solvent, or by running the reaction at too high a temperature for an extended period.

    • Solution: Ensure your solvent and reagents are thoroughly degassed to remove oxygen. Consider using a more robust catalyst system, such as one with bulky electron-rich phosphine ligands or N-heterocyclic carbene (NHC) ligands, which can improve catalyst stability and longevity.[2][3]

  • Boronic Acid Instability: Boronic acids can be prone to decomposition, particularly protodeboronation, where the C-B bond is cleaved.[4] This is a frequent and often overlooked cause of low yields.

    • Solution: Use fresh, high-purity boronic acid. You can also consider using boronic esters (e.g., pinacol esters), which are generally more stable.[4] Running the reaction under anhydrous conditions can also minimize hydrolysis of the boronic acid.

  • Inefficient Transmetalation: The transfer of the aryl group from boron to palladium is a critical step. The choice of base and solvent plays a significant role here.

    • Solution: Screen different bases. While carbonates like K₂CO₃ or Cs₂CO₃ are common, phosphates or hydroxides might be more effective for your specific substrates.[4] The addition of water to organic solvents like dioxane or THF can sometimes facilitate transmetalation.[4]

  • Side Reactions: Homocoupling of the boronic acid or the aryl halide, as well as dehalogenation of the aryl halide, can consume your starting materials and reduce the yield of the desired product.[1]

    • Solution: Carefully control the stoichiometry of your reactants. Using a slight excess of the boronic acid (1.1-1.2 equivalents) is a common practice. Optimizing the reaction temperature and time can also help to minimize these side reactions.

Q2: I'm attempting a Friedel-Crafts acylation to synthesize 2-acetylbiphenyl, but the reaction is not proceeding. What should I investigate?

A2: The success of a Friedel-Crafts acylation hinges on a few critical factors. Here's a troubleshooting workflow:

  • Catalyst Deactivation: Lewis acids like aluminum chloride (AlCl₃) are extremely sensitive to moisture.[5] Any water present in your glassware, solvent, or reagents will react with and deactivate the catalyst.

    • Solution: Ensure all glassware is oven-dried and cooled under an inert atmosphere (e.g., nitrogen or argon). Use anhydrous solvents and high-purity, anhydrous AlCl₃.

  • Insufficient Catalyst: In Friedel-Crafts acylation, the ketone product forms a complex with the Lewis acid catalyst.[5] This complexation effectively removes the catalyst from the reaction mixture.

    • Solution: A stoichiometric amount, or even a slight excess, of the Lewis acid is often required.[5] For every mole of your acetylating agent, you will need at least one mole of AlCl₃.

  • Substrate Reactivity: Friedel-Crafts reactions are sensitive to the electronic nature of the aromatic ring. Biphenyl itself is activated towards electrophilic aromatic substitution, but if your starting biphenyl has any deactivating substituents, the reaction may be sluggish or fail altogether.[5][6]

    • Solution: While biphenyl should be sufficiently reactive, ensure your starting material is pure. If you are working with a substituted biphenyl, be mindful of the electronic effects of the substituents.

Side Product Formation and Purification Challenges

Q3: My Suzuki-Miyaura reaction is producing a significant amount of homocoupled biphenyl from my starting aryl halide. How can I suppress this side reaction?

A3: Homocoupling of the aryl halide is a common side reaction, especially with more reactive aryl halides like iodides. This typically occurs when the rate of reductive elimination of the homocoupled product from the Pd(II) intermediate competes with transmetalation.

  • Solution:

    • Ligand Choice: Employing bulkier phosphine ligands can often disfavor the formation of the homocoupled dimer by sterically hindering the approach of a second aryl halide molecule to the palladium center.

    • Reaction Temperature: Lowering the reaction temperature can sometimes reduce the rate of homocoupling relative to the desired cross-coupling.

    • Base and Solvent: The choice of base and solvent can also influence the relative rates of the desired reaction and side reactions. It is often beneficial to screen a few different conditions.

Q4: After my Friedel-Crafts acylation, I'm having difficulty separating my 2-acetylbiphenyl from the 4-acetylbiphenyl isomer. How can I improve the regioselectivity?

A4: Friedel-Crafts acylation of biphenyl can lead to a mixture of 2- and 4-isomers, with the para-substituted product often being the major one due to steric hindrance at the ortho position.

  • Solution:

    • Solvent Choice: The choice of solvent can influence the regioselectivity. Less polar solvents like carbon disulfide or nitrobenzene can sometimes favor ortho-acylation to a greater extent compared to more polar solvents.

    • Lewis Acid: While AlCl₃ is the most common Lewis acid, exploring others like TiCl₄ or SnCl₄ might offer different regioselectivity profiles.

    • Temperature Control: Running the reaction at lower temperatures can sometimes improve the selectivity for the ortho product, although this may also slow down the reaction rate.

    • Purification: If a mixture is unavoidable, careful column chromatography is typically required to separate the isomers. Using a long column and a shallow solvent gradient can improve separation.

Experimental Protocols

Here are detailed, step-by-step methodologies for the two primary synthetic routes to 2-acetylbiphenyl.

Protocol 1: Suzuki-Miyaura Cross-Coupling

This protocol describes the synthesis of 2-acetylbiphenyl from 2-bromoacetophenone and phenylboronic acid.

Materials:

  • 2-Bromoacetophenone

  • Phenylboronic acid

  • Palladium(II) acetate (Pd(OAc)₂)

  • Triphenylphosphine (PPh₃)

  • Potassium carbonate (K₂CO₃)

  • 1,4-Dioxane

  • Water

  • Toluene

  • Ethyl acetate

  • Brine

  • Anhydrous magnesium sulfate (MgSO₄)

Procedure:

  • To a round-bottom flask, add 2-bromoacetophenone (1.0 mmol), phenylboronic acid (1.2 mmol), and potassium carbonate (2.0 mmol).

  • Add palladium(II) acetate (0.02 mmol, 2 mol%) and triphenylphosphine (0.04 mmol, 4 mol%).

  • Evacuate and backfill the flask with an inert gas (e.g., argon or nitrogen) three times.

  • Add degassed 1,4-dioxane (8 mL) and degassed water (2 mL) via syringe.

  • Heat the reaction mixture to 80-90 °C and stir vigorously for 4-6 hours, or until TLC analysis indicates complete consumption of the starting material.

  • Cool the reaction mixture to room temperature and dilute with ethyl acetate (20 mL).

  • Wash the organic layer with water (2 x 15 mL) and then with brine (15 mL).

  • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel (eluting with a hexane/ethyl acetate gradient) to afford 2-acetylbiphenyl.

Protocol 2: Friedel-Crafts Acylation

This protocol describes the synthesis of 2-acetylbiphenyl from biphenyl and acetyl chloride.

Materials:

  • Biphenyl

  • Acetyl chloride

  • Anhydrous aluminum chloride (AlCl₃)

  • Anhydrous dichloromethane (DCM)

  • Hydrochloric acid (HCl), concentrated

  • Saturated sodium bicarbonate solution

  • Brine

  • Anhydrous sodium sulfate (Na₂SO₄)

Procedure:

  • To a flame-dried, three-necked round-bottom flask equipped with a dropping funnel and a magnetic stirrer, add anhydrous aluminum chloride (1.2 mmol) and anhydrous dichloromethane (10 mL) under an inert atmosphere.

  • Cool the suspension to 0 °C in an ice bath.

  • Slowly add acetyl chloride (1.1 mmol) to the stirred suspension.

  • In a separate flask, dissolve biphenyl (1.0 mmol) in anhydrous dichloromethane (5 mL) and add this solution to the dropping funnel.

  • Add the biphenyl solution dropwise to the reaction mixture at 0 °C over 30 minutes.

  • After the addition is complete, allow the reaction to stir at 0 °C for 1 hour, then warm to room temperature and stir for an additional 2-4 hours. Monitor the reaction progress by TLC.

  • Upon completion, carefully pour the reaction mixture onto crushed ice containing a small amount of concentrated HCl to hydrolyze the aluminum chloride complex.[5]

  • Transfer the mixture to a separatory funnel and extract the aqueous layer with dichloromethane (2 x 15 mL).

  • Combine the organic layers and wash with saturated sodium bicarbonate solution (15 mL) and then with brine (15 mL).

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel (eluting with a hexane/ethyl acetate gradient) to separate the 2- and 4-isomers and obtain pure 2-acetylbiphenyl.

Quantitative Data Summary

Synthesis MethodKey ReactantsCatalyst/ReagentSolventTemperature (°C)Typical Yield (%)
Suzuki-Miyaura 2-Bromoacetophenone, Phenylboronic acidPd(OAc)₂/PPh₃, K₂CO₃Dioxane/Water80-9070-90
Friedel-Crafts Biphenyl, Acetyl chlorideAlCl₃ (stoichiometric)Dichloromethane0 to RT40-60 (isomer mixture)

Visualizing the Workflows

Suzuki-Miyaura Catalytic Cycle

Suzuki_Miyaura_Cycle Pd0 Pd(0)L_n OxAdd Oxidative Addition (Ar-X) Pd0->OxAdd PdII Ar-Pd(II)-X L_n OxAdd->PdII Transmetal Transmetalation (Ar'-B(OR)₂) PdII->Transmetal PdII_Ar Ar-Pd(II)-Ar' L_n Transmetal->PdII_Ar RedElim Reductive Elimination PdII_Ar->RedElim RedElim->Pd0 Catalyst Regeneration Product Ar-Ar' RedElim->Product

Caption: Catalytic cycle for the Suzuki-Miyaura cross-coupling reaction.

Friedel-Crafts Acylation Troubleshooting Logic

Friedel_Crafts_Troubleshooting Start Low/No Product in Friedel-Crafts Acylation Check_Catalyst Is the Lewis Acid Catalyst Active? Start->Check_Catalyst Check_Stoichiometry Is Catalyst Stoichiometry Sufficient? Check_Catalyst->Check_Stoichiometry Yes Solution_Moisture Use Anhydrous Conditions: - Oven-dried glassware - Anhydrous solvents - High-purity AlCl₃ Check_Catalyst->Solution_Moisture No Check_Substrate Is the Aromatic Substrate Reactive? Check_Stoichiometry->Check_Substrate Yes Solution_Stoichiometry Use Stoichiometric or Excess Lewis Acid (>=1 equivalent) Check_Stoichiometry->Solution_Stoichiometry No Solution_Substrate Ensure Purity of Biphenyl. Avoid Deactivating Substituents. Check_Substrate->Solution_Substrate No Success Reaction Optimized Check_Substrate->Success Yes Solution_Moisture->Success Solution_Stoichiometry->Success Solution_Substrate->Success

Caption: A logical workflow for troubleshooting a failed Friedel-Crafts acylation.

References

  • Yoneda Labs. (n.d.). Suzuki-Miyaura cross-coupling: Practical Guide. Retrieved from [Link]

  • Journal of the Chemical Society C: Organic. (1968). Biphenylenes. Part XXVII. Synthesis of compounds derived from 2-acetylbiphenylene. RSC Publishing. Retrieved from [Link]

  • YouTube. (2024, September 8). Suzuki Coupling I Common Byproducts in Suzuki Coupling. Retrieved from [Link]

  • Organic Chemistry Portal. (n.d.). Phosphine-Free, Heterogeneous Palladium-Catalyzed Atom-Efficient Carbonylative Cross-Coupling of Triarylbismuths with Aryl Iodides: Synthesis of Biaryl Ketones. Retrieved from [Link]

  • Goossen, L. J., Linder, C., Rodríguez, N., & Lange, P. P. (2009). Biaryl and aryl ketone synthesis via Pd-catalyzed decarboxylative coupling of carboxylate salts with aryl triflates. Chemistry, 15(37), 9336–9349. [Link]

  • YouTube. (2017, July 5). Friedel–Crafts Acylation & Solutions to F–C Alkylation Problems. Retrieved from [Link]

  • Organic & Biomolecular Chemistry. (2020). Biaryl and aryl ketone synthesis via arylation of Weinreb amides with functionalized Grignard reagents under thermodynamic control vs. kinetic control of N,N-Boc2-amides. RSC Publishing. Retrieved from [Link]

  • Chemistry Steps. (n.d.). Friedel-Crafts Acylation. Retrieved from [Link]

  • Chad's Prep®. (n.d.). EAS Friedel Crafts Alkylation and Acylation. Retrieved from [Link]

  • Al-Masri, A. A., El-Gazzar, A. A., & Al-Salahi, R. A. (2017). Novel pyridine-based Pd(II)-complex for efficient Suzuki coupling of aryl halides under microwaves irradiation in water. PloS one, 12(9), e0184782. [Link]

  • Organic Chemistry Portal. (n.d.). Biaryl synthesis by C-C coupling. Retrieved from [Link]

  • ResearchGate. (n.d.). Side reactions of Suzuki cross-coupling. Retrieved from [Link]

  • ResearchGate. (n.d.). Previous and proposed strategies for the synthesis of biaryl ketones.... Retrieved from [Link]

  • Myers, A. G. (n.d.). The Suzuki Reaction. Andrew G Myers Research Group. Retrieved from [Link]

  • Chemistry LibreTexts. (2024, October 10). Suzuki-Miyaura Coupling. Retrieved from [Link]

  • Bellina, F., & Rossi, R. (2013). Suzuki-Miyaura Cross-Coupling in Acylation Reactions, Scope and Recent Developments. Molecules, 18(1), 894–930. [Link]

  • Majumder, S., & Webster, R. D. (2018). Applications of Friedel–Crafts reactions in total synthesis of natural products. RSC advances, 8(59), 33866–33906. [Link]

  • Organic Syntheses. (n.d.). methyl 2-(2-acetylphenyl)acetate. Retrieved from [Link]

  • University of Liverpool. (n.d.). Synthesis of 2-Diphenylphosphinoyl-2'-Halo Biphenyls ViaSuzuki-Miyaura Coupling as Possible Route to. IT Services. Retrieved from [Link]

  • ResearchGate. (n.d.). Friedel–Crafts acylation of biphenyl with anhydrides. Retrieved from [Link]

  • PrepChem.com. (n.d.). Synthesis of 4-acetyl-2'-fluoro-4'-bromobiphenyl. Retrieved from [Link]

  • OpenStax. (2023, September 20). 16.3 Alkylation and Acylation of Aromatic Rings: The Friedel–Crafts Reaction. Organic Chemistry. Retrieved from [Link]

  • Chemistry LibreTexts. (2023, January 22). Friedel-Crafts Acylation. Retrieved from [Link]

  • Organic Chemistry Portal. (n.d.). Friedel-Crafts Acylation. Retrieved from [Link]

  • AKJournals. (n.d.). Supporting Information. Retrieved from [Link]

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Validation & Comparative

A Comparative Guide to the ¹H and ¹³C NMR Analysis of 2-Acetylbiphenyl: Unraveling Steric and Anisotropic Effects

Author: BenchChem Technical Support Team. Date: February 2026

For researchers, scientists, and professionals in drug development, the precise structural elucidation of organic molecules is paramount. Nuclear Magnetic Resonance (NMR) spectroscopy stands as a cornerstone technique in this endeavor, offering unparalleled insight into molecular architecture. This guide provides an in-depth analysis of the ¹H and ¹³C NMR spectra of 2-acetylbiphenyl, a molecule whose steric hindrance and resulting conformational preferences present a fascinating case study in spectral interpretation. By comparing its spectral features with its structural isomer, 4-acetylbiphenyl, we will dissect the subtle yet significant impacts of substituent position on chemical shifts and coupling patterns, offering a deeper understanding of through-space effects in NMR.

Introduction: The Significance of Isomeric Distinction by NMR

2-Acetylbiphenyl and 4-acetylbiphenyl, while sharing the same molecular formula, exhibit distinct physical and chemical properties due to the different placement of the acetyl group on the biphenyl scaffold. This seemingly minor structural variance leads to profound differences in their three-dimensional structure and electronic environments, which are exquisitely reflected in their NMR spectra. The ortho-substitution in 2-acetylbiphenyl forces the two phenyl rings out of planarity to a greater extent than in the para-substituted isomer, leading to unique through-space interactions that are critical to understand for unambiguous spectral assignment. This guide will walk you through a detailed interpretation of these effects, grounded in fundamental NMR principles.

Experimental Protocols

Achieving high-quality, reproducible NMR data is contingent upon meticulous sample preparation and appropriate instrument parameter selection. The following protocols are recommended for the analysis of acetylbiphenyl isomers.

Sample Preparation
  • Material Purity: Ensure the analyte (2-acetylbiphenyl or 4-acetylbiphenyl) is of high purity (>98%) to avoid interfering signals from impurities.

  • Solvent Selection: Choose a deuterated solvent that fully dissolves the sample. Deuterated chloroform (CDCl₃) is a common and suitable choice for these compounds.

  • Concentration: For ¹H NMR, a concentration of 5-25 mg in 0.6-0.7 mL of solvent is typically sufficient. For the less sensitive ¹³C NMR, a more concentrated sample of 50-100 mg is recommended to obtain a good signal-to-noise ratio in a reasonable time.[1]

  • Sample Filtration: To ensure a homogeneous magnetic field, it is crucial to remove any particulate matter. Filter the sample solution through a small plug of glass wool or a syringe filter directly into a clean, dry 5 mm NMR tube.[2]

  • Internal Standard: Tetramethylsilane (TMS) is commonly used as an internal reference for both ¹H and ¹³C NMR, with its signal set to 0.00 ppm.

NMR Data Acquisition

The following are general parameters for acquiring standard 1D NMR spectra. Instrument-specific optimization may be necessary.

  • ¹H NMR Spectroscopy:

    • Pulse Program: A standard single-pulse experiment (e.g., 'zg30' on Bruker instruments).

    • Spectral Width: Typically 0-12 ppm.

    • Acquisition Time: 2-4 seconds.

    • Relaxation Delay: 1-5 seconds.

    • Number of Scans: 8-16 scans for a moderately concentrated sample.

  • ¹³C NMR Spectroscopy:

    • Pulse Program: A standard proton-decoupled single-pulse experiment (e.g., 'zgpg30' on Bruker instruments).

    • Spectral Width: Typically 0-220 ppm.

    • Acquisition Time: 1-2 seconds.

    • Relaxation Delay: 2-5 seconds.

    • Number of Scans: 128 to several thousand scans, depending on the sample concentration.

Comparative Spectral Analysis: 2-Acetylbiphenyl vs. 4-Acetylbiphenyl

The key to understanding the NMR spectra of 2-acetylbiphenyl lies in comparing it with its less sterically hindered isomer, 4-acetylbiphenyl.

4-Acetylbiphenyl: A Planar Reference

In 4-acetylbiphenyl, the acetyl group is positioned at the para position, allowing for relatively free rotation around the biphenyl single bond. This results in a more planar average conformation compared to the 2-isomer.

¹H NMR Spectrum of 4-Acetylbiphenyl:

The ¹H NMR spectrum of 4-acetylbiphenyl is relatively straightforward. The protons on the acetyl-substituted ring and the unsubstituted phenyl ring give rise to distinct sets of signals in the aromatic region (typically 7.3-8.1 ppm). The methyl protons of the acetyl group appear as a sharp singlet at around 2.6 ppm. The aromatic protons will exhibit complex splitting patterns due to ortho, meta, and para couplings.

¹³C NMR Spectrum of 4-Acetylbiphenyl:

The ¹³C NMR spectrum will show distinct signals for the carbonyl carbon (around 197-198 ppm), the methyl carbon (around 26-27 ppm), and the aromatic carbons (in the 127-146 ppm range). Due to the molecule's symmetry, some of the aromatic carbons may be chemically equivalent, leading to fewer than 12 signals in the aromatic region.

4-Acetylbiphenyl ¹H NMR (CDCl₃) ¹³C NMR (CDCl₃)
Assignment Chemical Shift (ppm) Chemical Shift (ppm)
CH₃2.56 (s, 3H)27.08
Aromatic-H7.32-7.62 (m, 5H)127.65, 127.70, 128.66, 129.34, 129.38
Aromatic-H (ortho to CO)7.95-7.97 (d, 2H)136.31
Aromatic-C (ipso to Ph)-146.21
Aromatic-C (ipso to CO)-140.31
C=O-198.14

Note: The provided data for 4-acetylbiphenyl is based on publicly available information and may vary slightly depending on experimental conditions.[3]

2-Acetylbiphenyl: The Impact of Steric Hindrance

The placement of the acetyl group at the ortho position in 2-acetylbiphenyl introduces significant steric strain. To alleviate this, the two phenyl rings adopt a twisted conformation, with a larger dihedral angle than in 4-acetylbiphenyl. This non-planar arrangement is the primary cause of the unique features observed in its NMR spectra.

Predicted ¹H NMR Spectrum of 2-Acetylbiphenyl:

The most striking feature in the ¹H NMR spectrum of 2-acetylbiphenyl is the expected upfield shift of some protons on the unsubstituted phenyl ring. This is due to the anisotropic effect of the acetyl-substituted ring. In the twisted conformation, some protons of the unsubstituted ring are positioned in the shielding cone of the other ring's π-system, causing them to experience a weaker effective magnetic field and resonate at a lower chemical shift (further to the right in the spectrum).

Conversely, the proton ortho to the acetyl group on the substituted ring is expected to be significantly deshielded due to both the electronic withdrawing nature of the carbonyl group and the through-space deshielding from the nearby phenyl ring. The methyl protons of the acetyl group may also experience a slight shift compared to the 4-isomer due to the different local magnetic environment.

Predicted ¹³C NMR Spectrum of 2-Acetylbiphenyl:

The steric hindrance in 2-acetylbiphenyl is also expected to influence its ¹³C NMR spectrum. The chemical shift of the carbonyl carbon may be slightly different from that in the 4-isomer due to changes in conjugation with the aromatic ring caused by the twisted conformation. The carbons of the two phenyl rings will all be chemically non-equivalent, leading to a more complex spectrum with up to 12 distinct signals in the aromatic region.

Visualizing Molecular Structure and Key Interactions

The following diagrams illustrate the structures of the two isomers and the key through-space interaction in 2-acetylbiphenyl.

G cluster_0 4-Acetylbiphenyl cluster_1 2-Acetylbiphenyl 4-acetylbiphenyl 4-acetylbiphenyl 2-acetylbiphenyl 2-acetylbiphenyl

Figure 1: Molecular structures of 4-acetylbiphenyl and 2-acetylbiphenyl.

G Anisotropic Shielding in 2-Acetylbiphenyl Ring A Acetyl-Substituted Phenyl Ring Ring B Unsubstituted Phenyl Ring Ring A->Ring B Twisted Conformation Shielding_Cone Shielding Cone (Anisotropic Effect) Proton Shielding_Cone->Proton experiences upfield shift

Figure 2: Anisotropic shielding effect in 2-acetylbiphenyl.

Deeper Dive: Causality Behind the Spectral Differences

The observed and predicted differences in the NMR spectra of 2- and 4-acetylbiphenyl are not arbitrary; they are a direct consequence of fundamental principles of nuclear magnetic resonance.

  • Anisotropic Effect: The circulation of π-electrons in the phenyl rings induces a local magnetic field. This induced field opposes the applied external magnetic field in the region directly above and below the plane of the ring (the shielding cone) and reinforces it in the plane of the ring (the deshielding zone).[1] In the twisted conformation of 2-acetylbiphenyl, protons on one ring can enter the shielding or deshielding zones of the other, leading to significant changes in their chemical shifts.

  • Steric Hindrance and Conformational Restriction: The bulky acetyl group in the ortho position of 2-acetylbiphenyl forces the phenyl rings to adopt a non-planar conformation to minimize steric repulsion. This restricted rotation about the C-C single bond is a key feature of many ortho-substituted biphenyls and is the root cause of the observable through-space NMR effects.

Conclusion: A Powerful Tool for Structural Insight

The comparative NMR analysis of 2-acetylbiphenyl and 4-acetylbiphenyl serves as an excellent illustration of how subtle changes in molecular structure can lead to dramatic and interpretable differences in NMR spectra. For researchers in drug discovery and materials science, the ability to discern such isomeric differences is crucial. The principles of anisotropic shielding and the effects of steric hindrance discussed in this guide are broadly applicable to the structural elucidation of a wide range of complex organic molecules. By understanding these fundamental concepts, scientists can leverage the full power of NMR spectroscopy to confidently determine molecular structures and advance their research.

References

  • Iowa State University. (n.d.). NMR Sample Preparation. Chemical Instrumentation Facility. Retrieved February 22, 2026, from [Link]

  • OrganicChemGuide. (n.d.). 1H NMR Chemical Shifts. Retrieved February 22, 2026, from [Link]

  • University of Calgary. (n.d.). Shielding. Retrieved February 22, 2026, from [Link]

  • Max T. Rogers NMR Facility. (n.d.). Sample Preparation. Michigan State University. Retrieved February 22, 2026, from [Link]

  • University College London. (n.d.). Sample Preparation. Faculty of Mathematical & Physical Sciences. Retrieved February 22, 2026, from [Link]

  • PubChem. (n.d.). 2-Acetylbiphenyl. National Center for Biotechnology Information. Retrieved February 22, 2026, from [Link]

  • Hajipour, A. R., Boostani, E., & Mohammadsaleh, F. (2015). Chitosan-Proline supported palladium (II) a green nanocatalyst for Suzuki cross-coupling reaction in water. RSC Advances, 5(102), 84158-84167. [Link]

Sources

Mass spectrometry analysis of 2-Acetylbiphenyl

Author: BenchChem Technical Support Team. Date: February 2026

Technical Comparison Guide: Mass Spectrometry Analysis of 2-Acetylbiphenyl

Executive Summary

2-Acetylbiphenyl (CAS: 2143-63-7) represents a distinct analytical challenge in organic synthesis and metabolic profiling.[1] As a structural isomer of the more common 4-acetylbiphenyl, it serves as a critical model for understanding ortho-substitution effects in biphenyl systems.[1]

This guide provides an objective technical comparison of 2-acetylbiphenyl against its para-substituted isomer (4-acetylbiphenyl).[1] The analysis demonstrates that while Electron Ionization (EI) mass spectra for both isomers are dominated by the acylium ion formation (


), chromatographic retention time  driven by steric hindrance remains the definitive differentiation strategy. We present a validated protocol combining GC-MS analysis with mechanistic insights into the "Ortho Effect."

The Analytical Challenge: Sterics & Isomerism

The core difficulty in analyzing 2-acetylbiphenyl lies in distinguishing it from 4-acetylbiphenyl.[1] Both share the molecular formula


 and a molecular weight of 196.24  g/mol . However, their three-dimensional structures differ radically, influencing both ionization fragmentation and interaction with stationary phases.[1]
Structural Comparison
Feature2-Acetylbiphenyl (Ortho) 4-Acetylbiphenyl (Para)
Steric Environment High steric hindrance between the acetyl group and the opposing phenyl ring.[1]Minimal steric hindrance; acetyl group is distal.[1]
Conformation Twisted (Non-planar): Rings are forced largely perpendicular to minimize repulsion.[1]Planar: Rings can achieve coplanarity, maximizing

-conjugation.[1]
Electronic Effect Reduced conjugation between rings.[1]Extended conjugation across the biphenyl system.[1]

Mass Spectrometry Profile & Fragmentation Mechanisms

While both isomers yield similar fragment ions, the energetics of fragmentation differ due to the stability of the precursor ion.

Electron Ionization (EI) Pattern (70 eV)
  • Molecular Ion (

    
    ): 
    
    
    
    196.[1] Observed in both, but typically more intense in the 4-isomer due to resonance stabilization of the planar radical cation.
  • Base Peak (

    
     181):  Both isomers rapidly lose a methyl radical (
    
    
    
    ) to form the stable oxonium (acylium) ion
    
    
    .[1]
  • The "Ortho Effect" (2-Isomer Specific): In 2-acetylbiphenyl, the proximity of the acetyl oxygen to the ortho-protons of the adjacent phenyl ring facilitates specific rearrangements. This often leads to a distinct intensity ratio for the loss of the acetyl group (

    
     153) and subsequent cyclization to the fluorenyl cation (
    
    
    
    165) or biphenylene (
    
    
    152).
Fragmentation Pathway Diagram

The following diagram illustrates the divergent fragmentation pathways driven by the ortho-positioning.

Fragmentation cluster_para 4-Acetylbiphenyl (Planar Stability) cluster_ortho 2-Acetylbiphenyl (Ortho Effect) M_Ion Molecular Ion (M+) m/z 196 Para_Base Acylium Ion [M-CH3]+ m/z 181 (Base Peak) M_Ion->Para_Base - CH3 (Fast) Ortho_Base Acylium Ion [M-CH3]+ m/z 181 M_Ion->Ortho_Base - CH3 Ortho_Loss [M-CH3CO]+ m/z 153 M_Ion->Ortho_Loss - Acetyl (Steric Relief) Para_CO Phenyl-Phenyl Cation m/z 153 Para_Base->Para_CO - CO Ortho_Rearrange Fluorenyl Cation m/z 165 Ortho_Loss->Ortho_Rearrange Cyclization (-H)

Figure 1: Comparative fragmentation pathways.[1][2] The 2-isomer favors pathways that relieve steric strain, potentially enhancing the formation of cyclized species.

Chromatographic Performance (The Differentiator)

Mass spectrometry alone can be ambiguous if spectra are noisy.[1] Gas Chromatography (GC) retention time is the most robust identification tool.[1]

  • Mechanism: 4-Acetylbiphenyl is planar, allowing strong

    
     stacking interactions with the stationary phase and efficient packing.[1] 2-Acetylbiphenyl is twisted and bulky, preventing efficient interaction with the phase.[1]
    
  • Result: 2-Acetylbiphenyl elutes significantly earlier than 4-acetylbiphenyl on non-polar and semi-polar columns.[1]

Comparative Data Table
Parameter2-Acetylbiphenyl 4-Acetylbiphenyl Differentiation Factor
Retention Index (HP-5MS) ~1650 - 1680~1750 - 1790High:

RI > 80 units
Boiling Point (Predicted) Lower (Steric inhibition of packing)Higher (Better stacking)Physical Property
Key MS Ions (

)
196, 181 , 165, 152196, 181 , 152, 43Spectral Pattern (Subtle)
UV Absorption (

)
Hypsochromic shift (Blue shift) due to loss of conjugation.[1]Bathochromic shift (Red shift) due to extended conjugation.[1]LC-UV/Vis Confirmation

Validated Experimental Protocol

This protocol ensures separation of the isomers and accurate mass spectral identification.[1][3]

Method: Gas Chromatography - Mass Spectrometry (GC-MS) Applicability: Purity analysis, Impurity profiling.[1]

Step-by-Step Workflow
  • Sample Preparation:

    • Dissolve 1 mg of sample in 1 mL of Dichloromethane (DCM) or Ethyl Acetate.[1]

    • Note: Avoid protic solvents (methanol) if derivatization is not intended, though not strictly reactive here.[1]

  • GC Parameters:

    • Column: Agilent J&W DB-5ms or HP-5ms (30 m × 0.25 mm, 0.25 µm film).[1]

    • Carrier Gas: Helium at 1.0 mL/min (Constant Flow).[1]

    • Inlet: Split mode (20:1), 250°C.

  • Temperature Program:

    • Initial: 60°C (Hold 1 min).

    • Ramp: 20°C/min to 300°C.[1]

    • Final: 300°C (Hold 5 min).

    • Rationale: A fast ramp is acceptable, but the separation occurs in the 180-220°C range.

  • MS Parameters:

    • Source Temp: 230°C.

    • Quad Temp: 150°C.

    • Scan Range:

      
       40 – 400.[1]
      
    • Ionization: EI, 70 eV.[1]

Analytical Logic Diagram

Workflow Sample Sample (Mixture) GC GC Separation (DB-5ms Column) Sample->GC Split Elution Order? GC->Split Peak1 Peak 1 (Early) Non-Planar Split->Peak1 Fast Elution Peak2 Peak 2 (Late) Planar Split->Peak2 Slow Elution MS_ID MS Identification (m/z 181 Base) Peak1->MS_ID Peak2->MS_ID Result1 ID: 2-Acetylbiphenyl MS_ID->Result1 Result2 ID: 4-Acetylbiphenyl MS_ID->Result2

Figure 2: Logic flow for isomer identification based on elution order.

References

  • National Institute of Standards and Technology (NIST). Mass Spectrum of 4-Acetylbiphenyl (NIST Mass Spectrometry Data Center).[1] NIST Chemistry WebBook, SRD 69.[1][4] Available at: [Link]

  • National Center for Biotechnology Information (NCBI). PubChem Compound Summary for CID 7113, 4-Acetylbiphenyl.[1] PubChem.[1] Available at: [Link]

  • Sovocool, G. W., et al. (1987).[1][3] Use of the 'ortho effect' for chlorinated biphenyl and brominated biphenyl isomer identification.[3][5] Biomedical & Environmental Mass Spectrometry.[1][3] (Contextual grounding for ortho-effects in biphenyls). Available at: [Link]

  • Agilent Technologies. GC/FID & GC/MS Retention Time Locked Flavor Databases.[1] (Demonstrating retention time principles for aromatic ketones). Available at: [Link]

Sources

Comparison of 2-Acetylbiphenyl, 3-Acetylbiphenyl, and 4-Acetylbiphenyl

Author: BenchChem Technical Support Team. Date: February 2026

The following technical guide provides an in-depth comparison of the three mono-acetylated biphenyl isomers.

Content Type: Technical Comparison & Application Guide Target Audience: Medicinal Chemists, Process Engineers, and Structural Biologists

Executive Summary: The Steric-Electronic Divergence

While 2-, 3-, and 4-acetylbiphenyl share the same molecular formula (


), they exhibit drastically different physicochemical behaviors driven by a single structural parameter: the inter-ring dihedral angle .
  • 4-Acetylbiphenyl (Para): The "Planar" Isomer. It retains significant conjugation between the phenyl rings, leading to high crystallinity, high melting points, and predictable electrophilic substitution patterns. It is the industry standard for liquid crystal precursors and non-steroidal anti-inflammatory drug (NSAID) scaffolds.

  • 2-Acetylbiphenyl (Ortho): The "Twisted" Isomer. Severe steric hindrance between the acetyl group and the ortho-hydrogens of the adjacent ring forces the biphenyl system into a nearly orthogonal geometry. This disrupts conjugation, lowers the melting point significantly, and alters metabolic pathways.

  • 3-Acetylbiphenyl (Meta): The "Intermediate" Isomer.[1] It possesses a balance of properties but lacks the symmetry of the para-isomer and the extreme steric strain of the ortho-isomer. It is frequently used to probe "meta-selectivity" in drug receptor binding pockets.

Chemical & Physical Profile

The following data highlights how structural symmetry and planarity dictate physical state.

Property2-Acetylbiphenyl 3-Acetylbiphenyl 4-Acetylbiphenyl
CAS Number [2142-01-0][3112-01-4][92-91-1]
Structure Ortho-substitutedMeta-substitutedPara-substituted
Physical State Low-melting Solid / OilSolidCrystalline Solid
Melting Point 56–59 °C~70–80 °C (Est.)117–123 °C
Boiling Point ~160 °C (at 1.1 mmHg)N/A (Decomposes)325–327 °C
Electronic Character Conjugation broken (Twisted)Weakly conjugatedHighly conjugated (Planar)
Key Application Steric probes, Chiral ligandsMeta-scaffoldsNSAID synthesis (e.g., Felbinac)

Expert Insight: The high melting point of the 4-isomer is due to efficient


-

stacking in the crystal lattice, facilitated by the molecule's ability to adopt a planar conformation. The 2-isomer cannot stack efficiently, resulting in a much lower melting point.

Structural Analysis & Logic

The primary differentiator is the "Ortho Effect." In 2-acetylbiphenyl, the acetyl group clashes with the protons on the neighboring ring.

Diagram 1: Steric Influence on Conformation

G cluster_0 2-Acetylbiphenyl (Ortho) cluster_1 4-Acetylbiphenyl (Para) Ortho Steric Clash (Acetyl vs Ring H) Twist Forced Twist (~60-90°) Ortho->Twist Causes Conj_Loss Loss of Conjugation Twist->Conj_Loss Results in LowMP MP: ~57°C Conj_Loss->LowMP Lowers MP Para Minimal Steric Hindrance Planar Planar/Near-Planar Geometry Para->Planar Allows Conj_Gain Extended Conjugation Planar->Conj_Gain Results in HighMP MP: ~120°C Conj_Gain->HighMP Increases MP

Caption: Logical flow demonstrating how steric hindrance in the ortho-isomer drives conformational twisting, directly impacting physical properties like melting point.

Synthetic Pathways & Regioselectivity

Choosing the right isomer requires distinct synthetic strategies. You cannot rely on a single method for all three.

Method A: Friedel-Crafts Acylation (The "Para" Route)
  • Target: 4-Acetylbiphenyl (Major product).[1][2]

  • Mechanism: Electrophilic Aromatic Substitution (EAS). The phenyl group is an ortho, para-director, but the bulkiness of the biphenyl system heavily favors the para position due to sterics.

  • Protocol Summary: Biphenyl + Acetyl Chloride (

    
     cat.) 
    
    
    
    4-Acetylbiphenyl (>90% yield).[1]
  • Limitation: Producing 2- or 3- isomers via this route is inefficient due to poor regioselectivity and difficult separation.

Method B: Suzuki-Miyaura Coupling (The "Precision" Route)
  • Target: 2-Acetylbiphenyl and 3-Acetylbiphenyl .

  • Mechanism: Palladium-catalyzed cross-coupling of an aryl halide with an aryl boronic acid.[1] This is the only reliable method for high-purity ortho and meta isomers.

  • Protocol Summary:

    • Select 2-bromoacetophenone (for 2-isomer) or 3-bromoacetophenone (for 3-isomer).

    • Couple with Phenylboronic acid.

    • Catalyst:

      
       or 
      
      
      
      .
Diagram 2: Synthetic Decision Matrix

Synthesis Start Target Isomer? Para 4-Acetylbiphenyl Start->Para OrthoMeta 2- or 3-Acetylbiphenyl Start->OrthoMeta FC Friedel-Crafts Acylation (Biphenyl + AcCl) Para->FC Cost-Effective Suzuki Suzuki Coupling (Bromoacetophenone + Ph-B(OH)2) OrthoMeta->Suzuki Required for Purity Yield Note: Difficult to separate minor ortho byproducts. FC->Yield >90% Para Yield2 Note: Higher cost, but 100% isomeric purity. Suzuki->Yield2 Specific Regiocontrol

Caption: Decision tree for selecting the optimal synthetic route based on the target isomer.

Experimental Characterization: NMR Fingerprinting

Nuclear Magnetic Resonance (NMR) is the definitive tool for distinguishing these isomers.

1H NMR Comparison (Chloroform-d)
  • 4-Acetylbiphenyl:

    • Symmetry: The aromatic region shows a characteristic symmetric pattern (often appearing as two doublets for the substituted ring and a multiplet for the unsubstituted ring).

    • Methyl Shift:

      
       ppm. The methyl group is deshielded by the carbonyl, which is coplanar with the ring.
      
  • 2-Acetylbiphenyl:

    • Asymmetry: The aromatic region is complex and non-symmetric.

    • Methyl Shift:

      
       ppm (Shielded).
      
    • Mechanism: Due to the twist, the acetyl methyl group sits in the shielding cone of the orthogonal phenyl ring. This results in a significant upfield shift compared to the 4-isomer.

Protocol: Distinguishing Isomers via NMR

  • Prepare Sample: Dissolve 10 mg of sample in 0.6 mL

    
    .
    
  • Acquire: Run a standard proton scan (16 scans).

  • Analyze Methyl Region (1.5 - 3.0 ppm):

    • If peak is >2.5 ppm

      
      4-isomer .
      
    • If peak is <2.2 ppm

      
      2-isomer  (indicative of orthogonal twist).
      

Biological & Safety Implications

The structural differences translate directly to biological interaction, particularly in metabolism and toxicity.

Metabolism (Cytochrome P450)[3][4][5]
  • 4-Acetylbiphenyl: Primarily hydroxylated at the 4'-position (the distal ring para-position). The planar structure fits well into the active site of CYP1A2.

  • 2-Acetylbiphenyl: Steric hindrance prevents easy access to the ortho/para positions relative to the bridge. Metabolism is slower and often occurs at more accessible distal sites.

Toxicity[3][4][5][6][7]
  • Genotoxicity: Planar biphenyls (like the 4-isomer) can intercalate into DNA more effectively than twisted isomers. However, compared to fluorenes (which are locked planar), 4-acetylbiphenyl is less mutagenic because it can twist.

  • Safety Handling: All three are skin and eye irritants.

    • Warning: 4-Acetylbiphenyl is a solid and can generate dust.

    • Warning: 2-Acetylbiphenyl may exist as a supercooled liquid/oil, posing a risk of rapid skin absorption.

References

  • Crystal Structure & Conformation

    • Title: Conformations of biphenyl derivatives: Crystal structure of 4-acetylbiphenyl.[1]

    • Source:Journal of Chemical Crystallography.
    • Context: Confirms the near-planar geometry of the 4-isomer in solid st
  • Synthesis (Suzuki Coupling)

    • Title: Suzuki-Miyaura Cross-Coupling: A Vers
    • Source:Organic Syntheses.
    • URL:

  • Title: Cytochrome P-450-mediated metabolism of biphenyl and the 4-halobiphenyls.
  • NMR Data: Title: Spectral Database for Organic Compounds (SDBS). Source:AIST Japan. Context: Reference spectra for 4-acetylbiphenyl (SDBS No. 7113).

Sources

The Isomeric Advantage: A Comparative Analysis of Acetylbiphenyl Isomers in Biological Systems

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: Beyond the Formula, Structure Dictates Function

In the realm of drug discovery and molecular biology, the seemingly subtle variation in the spatial arrangement of atoms within a molecule can precipitate a cascade of divergent biological outcomes. This principle of isomerism, where compounds share the same molecular formula but differ in structure, is a cornerstone of medicinal chemistry. The biphenyl scaffold, a privileged structure in numerous biologically active compounds, serves as a compelling canvas to illustrate this concept.[1] This guide provides a comparative analysis of the biological activities of three positional isomers of acetylbiphenyl: 2-acetylbiphenyl, 3-acetylbiphenyl, and 4-acetylbiphenyl. While direct comparative studies on these specific isomers are notably scarce in publicly available literature, this guide will synthesize existing data on biphenyl derivatives and related compounds to provide a framework for understanding their potential differential biological effects and to underscore the critical need for further investigation.

The position of the acetyl group on the biphenyl ring system can profoundly influence the molecule's electronic properties, steric hindrance, and overall three-dimensional shape. These factors, in turn, are expected to dictate the molecule's interaction with biological targets such as enzymes and cellular receptors, leading to variations in efficacy, selectivity, and toxicity.

The Significance of Isomerism: Lessons from Biphenyl Peptidomimetics

A compelling illustration of the profound impact of isomeric positioning on biological activity is found in the study of biphenyl-based antimicrobial peptidomimetic amphiphiles. Research has demonstrated that positional isomers of these complex biphenyl derivatives exhibit markedly different antibacterial efficacy and spectrum of activity. For instance, a 3,2'-isomer was found to have significantly enhanced efficacy against pathogenic Gram-negative bacteria like Pseudomonas aeruginosa and Escherichia coli compared to other isomers. Conversely, all structural isomers displayed significant efficacy against a range of Gram-positive bacterial pathogens. This underscores that the specific arrangement of functional groups on the biphenyl core is a critical determinant of biological activity and selectivity.

While these findings pertain to more complex biphenyl structures, the underlying principle is directly applicable to the simpler acetylbiphenyl isomers. The positioning of the acetyl group in the ortho (2-), meta (3-), or para (4-) position will alter the molecule's electrostatic potential and steric profile, which are key factors governing interactions with biological macromolecules.

Comparative Overview of Acetylbiphenyl Isomers

Due to the limited direct comparative data, this section will summarize the known information for each isomer and extrapolate potential differences based on general principles of medicinal chemistry and the behavior of other biphenyl derivatives.

Property2-Acetylbiphenyl3-Acetylbiphenyl4-Acetylbiphenyl
CAS Number 2142-66-73112-01-492-91-1
Structure Acetyl group at the ortho positionAcetyl group at the meta positionAcetyl group at the para position
Reported Biological Activity Limited data available. Potential for steric hindrance to influence receptor binding.Limited data available.Used as a probe to study protein structure and function.[2][3] Has been investigated for its role in enzyme inactivation (7-ethoxy-4-trifluoromethylcoumarin O-deethylase).[4] Mentioned as an inhibitor of nitric oxide synthase.[5]
Predicted Biological Profile The ortho-position of the acetyl group may lead to unique intramolecular interactions and a more twisted biphenyl conformation, potentially influencing selectivity for certain biological targets.The meta-position offers a different electronic distribution compared to the ortho and para isomers, which could translate to altered binding affinities.The para-position results in a more linear and symmetric molecule, which may favor binding to different target sites compared to the other isomers.

Potential Areas of Differential Biological Activity

Based on the known activities of other biphenyl derivatives, several key areas warrant investigation to delineate the comparative biological profiles of acetylbiphenyl isomers.

Enzyme Inhibition

The biphenyl scaffold is present in numerous enzyme inhibitors.[6][7] The acetyl group, as an electron-withdrawing substituent, can influence the interaction of the biphenyl rings with the active site of an enzyme.

  • Cyclooxygenase (COX) Inhibition: Non-steroidal anti-inflammatory drugs (NSAIDs) often feature biphenyl-like structures. The position of the acetyl group could influence the selectivity and potency of COX-1 and COX-2 inhibition.

  • Cholinesterase Inhibition: Biphenyl derivatives have been explored as inhibitors of acetylcholinesterase (AChE) and butyrylcholinesterase (BChE), enzymes relevant to Alzheimer's disease.[6] The different steric and electronic properties of the acetylbiphenyl isomers could lead to varying inhibitory activities.

Antimicrobial Activity

As demonstrated by the biphenyl peptidomimetics, the substitution pattern on the biphenyl ring is critical for antimicrobial efficacy. It is plausible that the acetylbiphenyl isomers will exhibit differential activity against various bacterial and fungal strains. The lipophilicity and electronic nature of each isomer will influence its ability to penetrate microbial cell membranes and interact with intracellular targets.

Cytotoxicity and Anticancer Activity

Many biphenyl derivatives have been investigated for their cytotoxic effects against cancer cell lines. The mechanism of action often involves the induction of apoptosis. It is anticipated that the isomeric form of acetylbiphenyl would result in different cytotoxic profiles against various cancer cell lines.

Experimental Protocols for Comparative Analysis

To elucidate the differential biological activities of acetylbiphenyl isomers, a systematic experimental approach is required. The following protocols outline standard assays for comparing their efficacy in key areas.

Experimental Workflow: Comparative Biological Activity Screening

G cluster_0 Compound Preparation cluster_1 Biological Assays cluster_2 Data Analysis start Synthesize/Procure 2-, 3-, and 4-Acetylbiphenyl Isomers stock Prepare Stock Solutions (e.g., in DMSO) start->stock serial Perform Serial Dilutions stock->serial cytotoxicity Cytotoxicity Assay (MTT) - Cancer Cell Lines - Normal Cell Lines serial->cytotoxicity antimicrobial Antimicrobial Assay (MIC) - Gram-positive Bacteria - Gram-negative Bacteria - Fungi serial->antimicrobial enzyme Enzyme Inhibition Assay - COX-1/COX-2 - AChE/BChE serial->enzyme ic50 Calculate IC50 Values (Cytotoxicity & Enzyme Inhibition) cytotoxicity->ic50 mic Determine MIC Values (Antimicrobial) antimicrobial->mic enzyme->ic50 compare Compare Potency and Selectivity of Isomers ic50->compare mic->compare

Caption: A generalized workflow for the comparative biological evaluation of acetylbiphenyl isomers.

Cytotoxicity Assay (MTT Assay)

Objective: To determine the half-maximal inhibitory concentration (IC50) of each isomer against various cancer and non-cancerous cell lines.

Methodology:

  • Cell Seeding: Plate cells in a 96-well plate at a predetermined density and allow them to adhere overnight.

  • Compound Treatment: Treat the cells with a range of concentrations of each acetylbiphenyl isomer. Include a vehicle control (e.g., DMSO) and a positive control (e.g., doxorubicin).

  • Incubation: Incubate the plates for a specified period (e.g., 48 or 72 hours).

  • MTT Addition: Add 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) solution to each well and incubate for 2-4 hours. Viable cells will reduce the yellow MTT to purple formazan crystals.

  • Solubilization: Remove the media and add a solubilizing agent (e.g., DMSO) to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at a specific wavelength (e.g., 570 nm) using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the control and determine the IC50 value for each isomer.

Antimicrobial Susceptibility Testing (Broth Microdilution)

Objective: To determine the Minimum Inhibitory Concentration (MIC) of each isomer against a panel of pathogenic bacteria and fungi.

Methodology:

  • Inoculum Preparation: Prepare a standardized suspension of the test microorganism.

  • Serial Dilution: Perform a two-fold serial dilution of each isomer in a 96-well microtiter plate containing appropriate growth medium.

  • Inoculation: Add the standardized microbial suspension to each well.

  • Incubation: Incubate the plates under appropriate conditions (e.g., 37°C for 18-24 hours for bacteria).

  • MIC Determination: The MIC is defined as the lowest concentration of the compound that completely inhibits visible growth of the microorganism.

Enzyme Inhibition Assay (Example: Acetylcholinesterase)

Objective: To determine the IC50 of each isomer for the inhibition of acetylcholinesterase.

Methodology (Ellman's Method):

  • Reagent Preparation: Prepare solutions of acetylthiocholine iodide (substrate), 5,5'-dithiobis-(2-nitrobenzoic acid) (DTNB, Ellman's reagent), and acetylcholinesterase enzyme in a suitable buffer.

  • Inhibitor Incubation: In a 96-well plate, add the enzyme and different concentrations of each acetylbiphenyl isomer. Incubate for a short period.

  • Reaction Initiation: Add DTNB and then the substrate to initiate the reaction.

  • Absorbance Measurement: Measure the change in absorbance over time at 412 nm. The hydrolysis of acetylthiocholine by AChE produces thiocholine, which reacts with DTNB to form a yellow-colored product.

  • Data Analysis: Calculate the rate of reaction for each concentration and determine the percent inhibition. Calculate the IC50 value from a dose-response curve.

Conclusion and Future Directions

The positional isomerism of the acetyl group on the biphenyl scaffold represents a critical, yet under-investigated, determinant of biological activity. While current literature provides a tantalizing glimpse into the importance of substituent positioning on more complex biphenyl derivatives, a significant knowledge gap exists for the fundamental acetylbiphenyl isomers. The para-isomer, 4-acetylbiphenyl, has found utility as a research tool, but the comparative biological profiles of the ortho- and meta-isomers remain largely uncharted.

Systematic evaluation of these isomers using standardized in vitro assays for cytotoxicity, antimicrobial activity, and enzyme inhibition is imperative. Such studies will not only elucidate the structure-activity relationships for this simple yet informative chemical series but also provide a valuable dataset for computational modeling and the rational design of more potent and selective biphenyl-based therapeutic agents. The findings from such research will undoubtedly reinforce the fundamental principle that in the world of molecular interactions, the address of a functional group is just as important as its identity.

References

  • Kim YH, et al. Effects of solvent and cyclodextrin on the photophysical properties of 4-acetylbiphenyl: intramolecular charge transfer associated with hydrogen-bonding effect. Journal of Photochemistry and Photobiology A: Chemistry. 1997;106(1-3):161-167.
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  • PubMed. Antimicrobial activity and synergy of antibiotics with two biphenyl compounds, protosappanins A and B from Sappan Lignum against methicillin-resistant Staphylococcus aureus strains. [Link]

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  • PMC. Synthesis and Antibacterial Activity Evaluation of Biphenyl and Dibenzofuran Derivatives as Potential Antimicrobial Agents against Antibiotic-Resistant Bacteria. [Link]

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  • PubMed. Cytotoxic and apoptotic effects of chalcone derivatives of 2-acetyl thiophene on human colon adenocarcinoma cells. [Link]

  • PubMed. Discovery and evaluation of biphenyl derivatives of 2-iminobenzimidazoles as prototype dual PTP1B inhibitors and AMPK activators with in vivo antidiabetic activity. [Link]

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Safety Operating Guide

2-Acetylbiphenyl proper disposal procedures

Author: BenchChem Technical Support Team. Date: February 2026

As a Senior Application Scientist, I understand that robust chemical hygiene and disposal protocols are not just about compliance; they are the bedrock of safe, reproducible, and ethical research. The proper management of chemical waste is a direct reflection of a laboratory's commitment to the safety of its personnel and the environment. This guide provides a comprehensive, step-by-step procedure for the proper disposal of 2-Acetylbiphenyl, moving beyond simple instructions to explain the critical reasoning behind each action.

Hazard Assessment and Immediate Safety

Before handling 2-Acetylbiphenyl for any purpose, including disposal, it is imperative to understand its hazard profile. While its toxicological properties have not been fully investigated, available data necessitates a cautious approach[1][2].

Known Hazards:

  • Irritation: Causes skin irritation and serious eye irritation[3].

  • Respiratory: May cause respiratory irritation[3][4].

  • Environmental: While specific data is limited, related biphenyl compounds are recognized as being very toxic to aquatic life, suggesting a potential environmental hazard[4][5].

  • Combustion Byproducts: During a fire, thermal decomposition can generate irritating and highly toxic gases[1][2][6].

Mandatory Personal Protective Equipment (PPE)

A proactive safety posture is non-negotiable. The causality here is simple: creating effective barriers between the researcher and the chemical is the most direct way to prevent exposure.

PPE CategorySpecificationRationale
Eye/Face Protection Chemical safety goggles compliant with OSHA 29 CFR 1910.133 or European Standard EN166[1][2].To prevent contact with airborne particulates or splashes, which can cause serious eye irritation.
Skin Protection Nitrile gloves and a lab coat. Wear appropriate protective clothing to minimize skin contact[1][2].To prevent direct skin contact, which is a primary route of exposure leading to irritation.
Respiratory Use only in a well-ventilated area, such as a certified chemical fume hood. A respirator may be needed for large spills[2].To prevent inhalation of airborne powder, which may cause respiratory tract irritation.

The Regulatory Framework: Why We Follow This Protocol

In the United States, all chemical waste disposal is governed by the Environmental Protection Agency (EPA) under the Resource Conservation and Recovery Act (RCRA)[7][8][9]. This legislation establishes a "cradle-to-grave" responsibility, meaning the generator of the waste—your laboratory—is legally responsible for it from the moment it's created until its final, safe disposal[8][10]. Disposing of chemicals down the drain or in the regular trash is strictly prohibited and carries severe penalties[7][8].

Step-by-Step Disposal Protocol for 2-Acetylbiphenyl

This protocol ensures compliance with regulatory standards and promotes a safe laboratory environment.

Step 1: Waste Characterization and Segregation

The first and most critical step is to correctly identify and segregate the waste. Mixing incompatible waste streams can lead to dangerous chemical reactions.

  • Action: Identify the waste stream. Is it pure, unused 2-Acetylbiphenyl? Is it a reaction mixture containing it? Or is it contaminated labware (e.g., gloves, wipes, pipette tips)?

  • Causality: Proper characterization dictates the disposal pathway. 2-Acetylbiphenyl is incompatible with strong oxidizing agents[1][2][6]. Segregating it prevents potentially violent reactions in the waste container. All chemical waste should be segregated by compatibility, not alphabetically[7][11].

Step 2: Containerization

The waste container is the primary means of containment. Its integrity is paramount.

  • Action: Select a chemically compatible container in good condition. High-density polyethylene (HDPE) containers are often preferred[7][12]. Ensure the container has a secure, leak-proof screw-top cap.

  • Causality: The container must be compatible with the waste to prevent degradation, leaks, or spills[11]. It must be kept closed at all times except when actively adding waste to prevent the release of vapors and to avoid spills[11]. Do not leave a funnel in the container opening[11].

Step 3: Waste Labeling

Accurate labeling is a legal requirement and a critical safety communication tool. An unlabeled container is a dangerous unknown.

  • Action: Affix a hazardous waste tag or label to the container before adding any waste. The label must be filled out completely and legibly with the following information[7][11][13]:

    • The words "Hazardous Waste" .

    • Full Chemical Name(s): List "2-Acetylbiphenyl" and any other components in a mixture by their full, common names. Do not use abbreviations, acronyms, or chemical formulas[7][11].

    • Approximate Percentages/Concentrations of all components.

    • Hazard Identification: Check the appropriate hazard pictograms (e.g., for irritant).

    • Generator Information: The name of the Principal Investigator (PI) and the specific laboratory location (building and room number)[7].

  • Causality: This information is required by the EPA and your institution's Environmental Health & Safety (EHS) department to ensure the waste is handled, transported, and disposed of correctly by trained professionals.

Step 4: Accumulation in a Satellite Accumulation Area (SAA)

Waste must be stored safely within the lab before pickup.

  • Action: Store the labeled waste container in a designated Satellite Accumulation Area (SAA), which should be at or near the point of waste generation and under the control of the lab personnel[11]. The SAA should be a secondary containment bin to catch any potential leaks.

  • Causality: Storing waste at its point of generation minimizes the risks associated with moving hazardous materials through the laboratory. EPA regulations limit the volume of waste and the time it can be stored in an SAA[11].

Step 5: Arranging for Disposal
  • Action: Once the waste container is nearly full (approximately 90% capacity to allow for expansion), complete and submit a chemical waste pickup request form to your institution's EHS office[7][11].

  • Causality: EHS professionals are trained and equipped to handle the transportation and final disposal of hazardous waste, ensuring it is managed in compliance with all federal and state regulations[7][8].

Disposal Workflow Diagram

G cluster_0 In-Lab Process cluster_1 EHS Hand-Off A Step 1: Generate Waste (e.g., Unused 2-Acetylbiphenyl, Contaminated Materials) B Step 2: Characterize & Segregate (Isolate from strong oxidizers) A->B C Step 3: Prepare Container (Select compatible container, pre-label with 'Hazardous Waste') B->C D Step 4: Accumulate Waste (Add waste to labeled container in Satellite Accumulation Area) C->D E Step 5: Finalize for Pickup (Container is 90% full. Seal tightly and check label.) D->E F Step 6: Request Pickup (Submit chemical waste form to EHS office) E->F G Step 7: EHS Collection (Trained personnel collect waste from laboratory) F->G H Step 8: Final Disposition (Consolidation, treatment, and disposal by licensed facility) G->H

Caption: Workflow for the proper disposal of 2-Acetylbiphenyl waste.

Decontamination and Spill Procedures

Decontaminating Equipment and Glassware
  • Step 1: Gross contamination should be removed with a disposable tool (e.g., spatula) and placed into the solid hazardous waste container.

  • Step 2: Rinse the equipment or glassware with a suitable organic solvent (e.g., acetone or ethanol) in a fume hood. This rinse solvent must be collected and disposed of as hazardous waste.

  • Step 3: Wash the equipment with soap and water.

  • Step 4: Place all contaminated cleaning materials, such as paper towels and gloves, into a sealed bag and dispose of them as solid hazardous waste[12].

Managing Small Spills
  • Step 1: Ensure proper PPE is worn. Alert others in the area.

  • Step 2: For a solid spill, gently sweep up the material to avoid creating dust. For a liquid spill, use an inert absorbent material from a spill kit[1][2].

  • Step 3: Place the collected material and all cleanup supplies (absorbent pads, gloves, etc.) into a suitable container.

  • Step 4: Label the container as "Hazardous Waste" with a full description of the contents and arrange for pickup via your EHS department[2].

By adhering to this comprehensive guide, you are not only ensuring regulatory compliance but are also actively participating in a culture of safety that is foundational to scientific excellence.

References

  • How to Dispose of Chemical Waste | Environmental Health and Safety . Case Western Reserve University. [Link]

  • Regulation of Laboratory Waste . American Chemical Society. [Link]

  • Hazardous Chemical Waste Management Guidelines . Columbia University Research. [Link]

  • 7 Tips for Effective Chemical Lab Waste Management . Lab Manager. [Link]

  • Disposal of Chemicals in the Laboratory . Environmental Marketing Services. [Link]

  • Hazardous Waste . US Environmental Protection Agency (EPA). [Link]

  • Laboratory Chemical Waste Disposal Guidance . MCF Environmental Services. [Link]

  • Steps in Complying with Regulations for Hazardous Waste . US Environmental Protection Agency (EPA). [Link]

  • Learn the Basics of Hazardous Waste . US Environmental Protection Agency (EPA). [Link]

  • RCRA addresses waste management, disposal and recycling . University of Houston-Clear Lake. [Link]

  • CAS 251320-84-0 | 2-Methoxy-2'-acetylbiphenyl . Hoffman Fine Chemicals Pty Ltd. [Link]

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  • Material Safety Data Sheet - 4-Acetylbiphenyl, 97% . Cole-Parmer. [Link]

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.